molecular formula C7H5F2NO3 B1446300 3,4-Difluoro-5-nitroanisole CAS No. 1803870-56-5

3,4-Difluoro-5-nitroanisole

Cat. No.: B1446300
CAS No.: 1803870-56-5
M. Wt: 189.12 g/mol
InChI Key: SUDPHYGYNIKBRB-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-nitroanisole is a fluorinated nitroaromatic compound that serves as a versatile and valuable building block in organic synthesis and materials science research. Compounds of this class are particularly significant in the development of advanced energetic materials, where the introduction of fluorine atoms can influence density, thermal stability, and oxygen balance . Research indicates that fluorinated nitroanisoles may undergo complex thermal decomposition pathways, making them subjects of interest for studying the stability and performance of novel fluorinated energetic compounds . This compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for any form of human or animal consumption. Researchers should consult the Safety Data Sheet (SDS) prior to handling and employ appropriate personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles. All handling should be conducted in a well-ventilated fume hood to minimize exposure risks .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-difluoro-5-methoxy-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDPHYGYNIKBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,4-Difluoro-5-nitroanisole: A Technical Guide to Regioselective Reactivity and Synthetic Utility in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, heavily functionalized fluoroaromatic scaffolds are critical for modulating the physicochemical properties of drug candidates. 3,4-Difluoro-5-nitroanisole (CAS: 1803870-56-5)[1] is a highly specialized, electron-deficient building block. Featuring a unique substitution pattern—a methoxy group, two adjacent fluorines, and a strongly electron-withdrawing nitro group—this molecule serves as a versatile precursor for synthesizing complex heterocycles like benzimidazoles and quinoxalines.

This whitepaper provides an in-depth analysis of the physicochemical profile, regioselective reactivity, and field-proven synthetic workflows associated with 3,4-difluoro-5-nitroanisole, designed specifically for process chemists and drug development professionals.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of 3,4-difluoro-5-nitroanisole is the first step in predicting its behavior in scalable synthetic routes. The presence of the methoxy group (+M effect) and the nitro group (-M, -I effects) creates a highly polarized aromatic system.

Table 1: Key Physicochemical and Structural Properties

PropertyValue / Description
IUPAC Name 1,2-Difluoro-5-methoxy-3-nitrobenzene
CAS Registry Number 1803870-56-5[1]
Molecular Formula C 7​ H 5​ F 2​ NO 3​
Molecular Weight 189.12 g/mol
Primary Electrophilic Site C4 (ortho to the -NO 2​ group)
Secondary Electrophilic Site C3 (meta to the -NO 2​ group)

Mechanistic Reactivity & Regioselectivity

The defining characteristic of 3,4-difluoro-5-nitroanisole is its predictable, highly regioselective behavior in Nucleophilic Aromatic Substitution (S N​ Ar) .

The Causality of C4-Selectivity

In S N​ Ar reactions, the rate-determining step is the addition of a nucleophile to the aromatic ring, generating a resonance-stabilized anionic intermediate known as the Meisenheimer complex [2]. For this complex to be stable, the negative charge must be delocalized into an electron-withdrawing group (like a nitro group) positioned ortho or para to the site of nucleophilic attack[3].

In 3,4-difluoro-5-nitroanisole:

  • Attack at C4: The C4-fluorine is ortho to the nitro group. When a nucleophile attacks C4, the resulting negative charge is seamlessly delocalized onto the highly electronegative oxygen atoms of the nitro group. This dramatically lowers the activation energy of the transition state.

  • Attack at C3: The C3-fluorine is meta to the nitro group. Attack at this position generates a Meisenheimer complex where the negative charge cannot be stabilized by the nitro group via resonance, making this pathway energetically unfavorable[4].

Furthermore, research on related difluoronitrobenzene systems demonstrates that utilizing non-polar or moderately polar solvents (e.g., toluene) can further enhance ortho-selectivity by organizing the transition state into a highly structured six-membered polar arrangement[5].

SNAr_Pathway SM 3,4-Difluoro-5-nitroanisole (C4-F Activated) MC Meisenheimer Complex (Stabilized by ortho-NO2) SM->MC Attack at C4 Nuc Nucleophile (e.g., Morpholine) Nuc->MC Prod 4-Substituted-3-fluoro- 5-nitroanisole MC->Prod Elimination LG Fluoride (F-) MC->LG

Figure 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) pathway at the C4 position.

Experimental Workflows: Self-Validating Protocols

To translate these theoretical principles into practical application, the following protocols outline the synthesis of a versatile diamine precursor from 3,4-difluoro-5-nitroanisole. These workflows are designed as self-validating systems, incorporating specific causality for reagent selection and In-Process Controls (IPCs).

Protocol A: Regioselective Amination (S N​ Ar)

This step selectively displaces the C4-fluorine with a secondary amine (e.g., morpholine) to yield 4-morpholino-3-fluoro-5-nitroanisole.

  • Reagents: 3,4-Difluoro-5-nitroanisole (1.0 eq), Morpholine (1.05 eq), N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Solvent: Toluene (0.2 M).

  • Procedure:

    • Dissolve 3,4-difluoro-5-nitroanisole in toluene and cool the reaction vessel to 0 °C.

    • Add DIPEA. Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated hydrogen fluoride (HF), preventing the protonation and subsequent deactivation of the morpholine nucleophile.

    • Add morpholine dropwise over 15 minutes. Causality: Dropwise addition at 0 °C prevents localized heating and suppresses potential bis-substitution or attack at the less reactive C3 position.

    • Allow the reaction to warm to 20 °C and stir for 4 hours.

  • Self-Validation (IPC): Monitor via LCMS. The reaction is complete when the starting material mass ( m/z 189) is depleted and the product mass ( m/z 256) plateaus. If bis-substitution ( m/z 323) is detected, quench immediately.

  • Workup: Wash with 1M aqueous HCl to remove excess amine and DIPEA, followed by brine. Concentrate the organic layer under reduced pressure.

Protocol B: Chemoselective Nitro Reduction

To utilize the scaffold for heterocycle synthesis, the nitro group must be reduced to an aniline.

  • Reagents: 4-Morpholino-3-fluoro-5-nitroanisole (1.0 eq), Iron powder (325 mesh, 5.0 eq), Ammonium chloride (5.0 eq).

  • Solvent: Ethanol / Water (3:1 v/v).

  • Procedure:

    • Suspend the nitro intermediate and NH 4​ Cl in the solvent mixture and heat to 70 °C.

    • Add Iron powder in small portions over 30 minutes. Causality: Why use Fe/NH 4​ Cl instead of standard Palladium on Carbon (Pd/C) with H 2​ gas? Palladium-catalyzed hydrogenation carries a severe risk of hydrodefluorination (cleavage of the remaining C3-F bond). Iron-mediated reduction is highly chemoselective for the nitro group, ensuring the critical fluorine atom remains intact on the aromatic ring.

    • Stir at 70 °C for 2 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc). The highly polar aniline product will elute significantly lower than the nitro starting material.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, extract with EtOAc, and wash with saturated NaHCO 3​ .

Synthetic_Workflow Step1 3,4-Difluoro-5-nitroanisole Step2 Protocol A: Regioselective SNAr (Morpholine, DIPEA, Toluene, 0-20°C) Step1->Step2 Step3 4-Morpholino-3-fluoro-5-nitroanisole (C4-Substituted Intermediate) Step2->Step3 Step4 Protocol B: Chemoselective Nitro Reduction (Fe powder, NH4Cl, EtOH/H2O, 70°C) Step3->Step4 Step5 4-Morpholino-3-fluoro-5-methoxyaniline (Advanced Building Block) Step4->Step5

Figure 2: Two-step workflow for converting the difluoro-nitro scaffold into an advanced aniline building block.

Applications in Medicinal Chemistry

The resulting aniline derivative (Figure 2, Step 5) is a highly privileged structure in drug discovery. By utilizing the newly formed primary amine (from the nitro reduction) and the adjacent secondary amine (from the S N​ Ar reaction), chemists can perform cyclization reactions with various orthoesters or aldehydes to yield fluorinated benzimidazoles .

The retention of the C3-fluorine and the C1-methoxy group on the final heterocyclic scaffold provides distinct advantages:

  • Metabolic Stability: The fluorine atom blocks potential sites of cytochrome P450-mediated oxidation.

  • Lipophilic Efficiency (LipE): The combination of fluorine and methoxy groups fine-tunes the partition coefficient (LogP), enhancing cellular permeability without drastically increasing molecular weight.

By mastering the regioselective principles of 3,4-difluoro-5-nitroanisole, process chemists can unlock a highly efficient, scalable pathway to next-generation therapeutics.

References

  • Product Index - AA Blocks: 3,4-Difluoro-5-nitroanisole.AA Blocks.
  • Meisenheimer complex - Grokipedia.Grokipedia.
  • 17.1 Nucleophilic aromatic substitution | Organic Chemistry II.Lumen Learning.
  • Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene.American Chemical Society (Organic Process Research & Development).
  • Nucleophilic Aromatic Substitution - Chemistry Steps.Chemistry Steps.

Sources

3,4-Difluoro-5-nitroanisole (CAS: 1803870-56-5): A Technical Guide to Structural Profiling and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scope: Physicochemical profiling, mechanistic reactivity, and standardized synthetic protocols for advanced therapeutics.

Executive Summary

In the landscape of modern drug discovery, heavily functionalized arenes serve as the foundational architecture for targeted therapeutics. 3,4-Difluoro-5-nitroanisole (CAS: 1803870-56-5) has emerged as a highly privileged building block, particularly in the synthesis of small-molecule kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs)[1]. As a Senior Application Scientist, I have designed this whitepaper to deconstruct the physicochemical properties of this compound, explain the quantum-mechanical causality behind its reactivity, and provide field-proven, self-validating protocols for its functionalization.

Physicochemical & Structural Profiling

The synthetic utility of 3,4-difluoro-5-nitroanisole lies in its precise arrangement of functional groups. Each substituent serves a dual purpose—acting as both a synthetic handle during manufacturing and a pharmacophoric element in the final drug substance.

Table 1: Core Physicochemical Properties
PropertyValue / Description
Compound Name 3,4-Difluoro-5-nitroanisole
CAS Number 1803870-56-5
Molecular Formula C₇H₅F₂NO₃
Molecular Weight 189.12 g/mol
Structural Topology 1-Methoxy-3,4-difluoro-5-nitrobenzene
Therapeutic Utility Precursor for POI (Protein of Interest) ligands in PROTACs
Structural Causality in Drug Design
  • Methoxy Group (-OCH₃): Positioned at C1, it modulates the lipophilicity of the molecule and frequently acts as a vector to occupy solvent-exposed regions within kinase active sites.

  • Nitro Group (-NO₂): Synthetically, it is a powerful electron-withdrawing group (EWG) that activates the arene for Nucleophilic Aromatic Substitution (SₙAr). Pharmacologically, it serves as a "masked" aniline, which can be revealed late-stage for cross-coupling or linker attachment.

  • Difluoro Motif (-F): The adjacent fluorines at C3 and C4 provide metabolic stability by blocking cytochrome P450-mediated oxidation, while simultaneously tuning the pKa of neighboring amines in the final API.

Mechanistic Rationale for Reactivity (SₙAr Regioselectivity)

When subjecting 3,4-difluoro-5-nitroanisole to an amine nucleophile, the reaction does not yield a random mixture of products. It is exquisitely regioselective for the C4 position. Understanding the causality behind this selectivity is critical for predictable scale-up.

Table 2: Regioselectivity Profile
PositionSubstituentRelationship to Nitro (C5)SₙAr Reactivity
C1 Methoxy (-OCH₃)MetaUnreactive (Poor leaving group)
C3 Fluoro (-F)MetaLow (Inductive activation only)
C4 Fluoro (-F)OrthoHigh (Resonance stabilized)

The Causality of SₙAr: According to established theoretical models of , the rate-determining step in SₙAr is the formation of the negatively charged Meisenheimer complex[2]. Because the C4 fluorine is ortho to the powerfully electron-withdrawing C5 nitro group, the incoming negative charge from the nucleophile can be delocalized directly onto the highly electronegative oxygen atoms of the nitro group via resonance. Conversely, the C3 fluorine is meta to the nitro group; any negative charge generated at C3 cannot be stabilized by resonance, only by weaker inductive effects. Therefore, nucleophilic attack occurs exclusively at C4, leaving the C3 fluorine intact for downstream pharmacological benefits.

SNAr_Mechanism SM 3,4-Difluoro-5-nitroanisole (Electrophile) MC Meisenheimer Complex (Resonance Stabilized by NO2) SM->MC Nucleophilic Attack at C4 Nuc Nucleophile (e.g., Amine) Nuc->MC Prod C4-Substituted Product (C3-F Intact) MC->Prod Fluoride (F-) Elimination

Caption: Regioselective SₙAr mechanism via Meisenheimer complex stabilization.

Experimental Workflows & Protocols

The following protocols represent a self-validating system designed to maximize yield while preventing side reactions (such as hydrodefluorination).

Protocol 1: Regioselective SₙAr with a Secondary Amine

Objective: Displacement of the C4-fluorine to establish the core pharmacophore.

  • Preparation: Charge a dry, round-bottom flask with 3,4-difluoro-5-nitroanisole (1.0 equiv) and dissolve in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Reagent Addition: Add the desired secondary amine (e.g., Boc-piperazine, 1.1 equiv), followed by N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).

  • Execution: Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 4–6 hours. Monitor completion via LC-MS.

  • Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Expert Insight (Causality): Why DMF and DIPEA? DMF is selected as a polar aprotic solvent because it heavily solvates the nucleophile's counter-ion while leaving the nucleophilic amine "naked" and highly reactive, lowering the activation energy for the Meisenheimer complex. DIPEA acts as a sterically hindered, non-nucleophilic proton sponge to neutralize the toxic HF byproduct, preventing the starting amine from forming an unreactive ammonium salt.

Protocol 2: Chemoselective Nitro Reduction

Objective: Reduction of the C5-nitro group to an aniline to enable downstream coupling.

  • Preparation: Dissolve the C4-substituted nitroarene intermediate (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Reagent Addition: Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv) in a single portion.

  • Execution: Heat the suspension to 80 °C and stir vigorously for 2 hours.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, dilute with Ethyl Acetate, wash with saturated NaHCO₃, dry, and evaporate to yield the functionalized aniline.

Expert Insight (Causality): Why avoid Palladium? While palladium-catalyzed hydrogenation (Pd/C, H₂) is the industry standard for nitro reductions, it poses a severe risk of hydrodefluorination (cleaving the critical C3-F bond). The Fe/NH₄Cl system provides a highly chemoselective, single-electron transfer (SET) reduction pathway that cleanly yields the aniline while preserving the sensitive aryl-fluoride bond.

Applications in Advanced Therapeutics (PROTACs)

Once the nitro group is reduced to an aniline, the resulting molecule is primed for integration into complex therapeutic modalities. In the design of , this aniline nitrogen serves as the ideal vector for attaching a linker (e.g., PEG or alkyl chains)[1].

The linker is subsequently conjugated to an E3 ligase ligand (such as thalidomide or VHL ligands). The C3-fluorine and C1-methoxy groups ensure the Protein of Interest (POI) ligand maintains high binding affinity to the target kinase, while the newly formed linker vector recruits the cellular degradation machinery.

Synthetic_Workflow Step1 1. SNAr Reaction Reagents: Amine, DIPEA, DMF Temp: 80°C Step2 2. Nitro Reduction Reagents: Fe, NH4Cl, EtOH/H2O Temp: 80°C Step1->Step2 Yields C4-Substituted Nitroarene Step3 3. Amidation / Coupling Reagents: Linker, HATU, DIPEA Step2->Step3 Yields Functionalized Aniline Step4 Final API / PROTAC Ligand Step3->Step4 Yields Target Molecule

Caption: Three-step synthetic workflow from 3,4-difluoro-5-nitroanisole to final API.

References

  • Kossakowski K, Cherniienko A, Zaprutko L, Pawełczyk A. "FDA-approved kinase inhibitors in PROTAC design, development and synthesis." Journal of Enzyme Inhibition and Medicinal Chemistry, 2025; 40(1): 2542357. URL:[Link]

  • Szala M, et al. "How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices." Molecules, 2020; 25(20): 4819. URL:[Link]

  • AA Blocks Product Catalog. "3,4-Difluoro-5-nitroanisole (CAS: 1803870-56-5)". URL: [Link]

Sources

discovery and history of 3,4-Difluoro-5-nitroanisole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of modern rational drug design has been heavily reliant on the strategic incorporation of fluorine into aromatic scaffolds. Among these "privileged scaffolds," 3,4-Difluoro-5-nitroanisole (CAS: 1803870-56-5) has emerged as a highly specialized, multi-functional building block. First cataloged in the mid-2010s during the surge of research into next-generation kinase inhibitors and agrochemicals, this tri-substituted benzene derivative offers unparalleled orthogonal reactivity.

This whitepaper provides an in-depth technical analysis of 3,4-Difluoro-5-nitroanisole. We will deconstruct the chemical logic behind its structural design, detail a self-validating de novo synthetic protocol, and explore its downstream applications in nucleophilic aromatic substitution (SNAr) workflows.

Historical Context & The "Fluorine Effect"

The discovery and commercialization of 3,4-Difluoro-5-nitroanisole were driven by the pharmaceutical industry's need for highly functionalized, predictable intermediates. The strategic incorporation of fluorine into drug molecules—often termed the "fluorine effect"—dramatically alters lipophilicity, metabolic stability, and protein-ligand binding affinities without imposing significant steric penalties .

Historically, simple fluoroaromatics were sufficient for early drug discovery. However, as targets became more complex (e.g., allosteric kinase pockets), medicinal chemists required building blocks that could be functionalized sequentially. 3,4-Difluoro-5-nitroanisole was designed to meet this exact need. It combines three distinct functional groups:

  • The Methoxy Group (-OMe): Acts as a conformational lock, an electron-donating group (EDG), and a potential handle for late-stage demethylation to yield a phenol.

  • The Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) that activates the ring for SNAr and can later be reduced to an aniline for amide coupling.

  • The Vicinal Difluoro Motif (-F): Provides two potential sites for nucleophilic attack, though their reactivity is highly differentiated by the surrounding electronics.

Structural Logic and Physicochemical Profiling

The utility of 3,4-Difluoro-5-nitroanisole lies in its precise electronic asymmetry. Table 1 summarizes its core physicochemical properties.

Table 1: Physicochemical Properties of 3,4-Difluoro-5-nitroanisole

PropertyValue / DescriptionImpact on Synthesis
CAS Number 1803870-56-5Unique identifier for procurement and IP tracking.
Molecular Formula C₇H₅F₂NO₃High atom economy for SNAr reactions.
Molecular Weight 189.12 g/mol Ideal low-MW fragment for lead generation.
LogP (Estimated) 2.1 - 2.4Ensures solubility in standard organic solvents (THF, DMF).
Electronic Profile Highly polarizedC3 is highly electrophilic; C4 is deactivated by -OMe.

De Novo Synthesis & Process Chemistry

The Regiochemical Dilemma

A naive approach to synthesizing 3,4-Difluoro-5-nitroanisole might involve the direct electrophilic nitration of 3,4-difluoroanisole. However, the methoxy group is a strong ortho/para director. Because the para position (C4) is blocked by fluorine, nitration exclusively yields the 2-nitro or 6-nitro isomers. The 5-position (meta to the methoxy group) cannot be accessed via direct nitration.

The Ullmann Etherification Solution

To bypass this, process chemists utilize a chemoselective Ullmann-type etherification . By starting with 3-bromo-4,5-difluoronitrobenzene, we can exploit the orthogonal reactivity of the C-Br bond. Copper-catalyzed cross-coupling with sodium methoxide selectively displaces the bromide while leaving the C-F bonds intact, yielding the target compound with absolute regiocontrol.

Synthesis SM 3-Bromo-4,5-difluoronitrobenzene (Starting Material) Reagents NaOMe, CuI (cat.) MeOH, 80°C, 12h SM->Reagents Ullmann-type Etherification Product 3,4-Difluoro-5-nitroanisole (CAS: 1803870-56-5) Reagents->Product Chemoselective Br Displacement

Synthetic workflow demonstrating chemoselective Ullmann etherification to yield the target.

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system; failure at any step yields distinct, easily identifiable analytical deviations.

  • Reactor Charging: Under an inert N₂ atmosphere, charge a dry reaction vessel with 3-bromo-4,5-difluoronitrobenzene (1.0 equiv) and Copper(I) Iodide (0.1 equiv).

    • Causality: CuI is essential to lower the activation energy for C-Br cleavage, preventing unwanted SNAr at the C-F bonds.

  • Reagent Addition: Add anhydrous methanol (solvent) followed by a controlled, dropwise addition of Sodium Methoxide (NaOMe, 1.2 equiv in MeOH) at 0°C.

  • Thermal Activation: Ramp the temperature to 80°C and reflux for 12 hours.

  • Quench and Extraction: Cool to room temperature, quench with saturated aqueous NH₄Cl (to complex the copper catalyst), and extract with Ethyl Acetate (3x).

  • Analytical Validation (The Self-Validating Step):

    • Success: ¹H NMR will show a new, prominent singlet at ~3.9 ppm (integrating to 3H for the -OMe group). ¹⁹F NMR will retain two distinct fluorine signals.

    • Failure Mode: If direct SNAr occurred instead of Ullmann coupling, the ¹⁹F NMR fluorine count would drop to 1, immediately flagging a process failure.

Downstream Applications in Rational Drug Design

Once synthesized, 3,4-Difluoro-5-nitroanisole is primarily used as an electrophile in SNAr reactions to build complex multi-ring systems, such as those found in modern targeted therapies .

SNAr Regioselectivity: The Synergistic Directing Effect

When 3,4-Difluoro-5-nitroanisole is reacted with a nucleophile (e.g., a secondary amine like morpholine), the reaction is highly regioselective for the C3 fluorine .

Why does C3 react and not C4?

  • C3 Fluorine: Positioned para to the strongly electron-withdrawing nitro group (-NO₂). The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex via resonance, vastly accelerating nucleophilic attack at C3.

  • C4 Fluorine: Positioned para to the methoxy group (-OMe). Because oxygen donates electron density into the ring via resonance, it actively deactivates the C4 position toward nucleophiles.

This push-pull electronic environment guarantees that downstream functionalization occurs exactly where the medicinal chemist intends, avoiding complex isomeric mixtures and costly chromatographic separations.

SNAr Substrate 3,4-Difluoro-5-nitroanisole Activated at C3 by para-NO2 Meisenheimer Meisenheimer Complex Stabilized Transition State Substrate->Meisenheimer Nucleophilic Attack at C3 Amine Secondary Amine e.g., Morpholine Amine->Meisenheimer Product 4-Fluoro-3-morpholino-5-nitroanisole Regioselective Product Meisenheimer->Product Fluoride Elimination (-F⁻)

Mechanistic pathway of regioselective Nucleophilic Aromatic Substitution (SNAr) at the C3 position.

Conclusion

3,4-Difluoro-5-nitroanisole is a masterclass in rational chemical design. By combining a methoxy conformational lock, a nitro activating group, and differentiated vicinal fluorines, it provides drug developers with a highly predictable, regioselective scaffold. Understanding the causality behind its synthesis and reactivity empowers process chemists to build robust, self-validating workflows that accelerate the journey from discovery to clinical application.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Keegstra, M. A., Peters, T. H. A., & Brandsma, L. (1992). Copper(I) halide catalyzed synthesis of alkyl aryl ethers. Tetrahedron, 48(17), 3633-3652. URL:[Link]

  • Knipe, J. O., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(13), 3252–3255. URL:[Link]

Mechanistic Profiling of 3,4-Difluoro-5-nitroanisole: Electrophilic and Nucleophilic Reactivity Mapping

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Difluoro-5-nitroanisole (CAS: 1803870-56-5) is a highly functionalized, poly-substituted benzene derivative that serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel fluoroquinolone antibiotics and oxazolidinone antibacterial agents [1]. The presence of three distinct types of substituents—a strongly electron-donating methoxy group (-OCH3), two moderately electron-withdrawing and leaving-group-capable fluorine atoms (-F), and a strongly electron-withdrawing nitro group (-NO2)—creates a complex electronic topography. This technical guide provides a comprehensive analysis of the molecule's electrophilic and nucleophilic sites, establishing a predictive framework for regioselective functionalization.

Structural and Electronic Topography

To accurately predict reactivity, we must first map the IUPAC numbering and the corresponding electronic vectors of 1-methoxy-3,4-difluoro-5-nitrobenzene:

  • C1 (-OCH3): Exerts a strong positive mesomeric effect (+M) and a weak negative inductive effect (-I). It is an ortho/para director, pushing electron density toward C2, C4, and C6.

  • C3 & C4 (-F): Halogens possess a strong -I effect and a weaker +M effect. They withdraw electron density from the sigma framework but can stabilize adjacent positive charges via pi-donation.

  • C5 (-NO2): Exerts powerful -I and -M effects, drastically reducing electron density across the ring, particularly at the ortho (C4, C6) and para (C2) positions.

The interplay of these forces dictates that the ring possesses distinct zones of electron deficiency (electrophilic sites susceptible to nucleophiles) and electron richness (nucleophilic sites susceptible to electrophiles).

ElectronicEffects NO2 C5: -NO2 Strong EWG (-I, -M) C4_SNAr C4 (Electrophilic Site) Target for SNAr NO2->C4_SNAr Activates (Ortho) C2_EAS C2 (Nucleophilic Site) Target for EAS NO2->C2_EAS Deactivates (Meta) OCH3 C1: -OCH3 Strong EDG (+M, -I) OCH3->C4_SNAr Deactivates (Para) OCH3->C2_EAS Activates (Ortho) F3 C3: -F Weak EWG (-I > +M) F3->C4_SNAr Activates (-I, Ortho) F3->C2_EAS Weakly Deactivates (-I)

Figure 1: Electronic push-pull effects dictating the primary reactive sites of the molecule.

Electrophilic Sites: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution requires an electron-deficient ring and a viable leaving group. In 3,4-difluoro-5-nitroanisole, the fluorine atoms at C3 and C4 serve as potential leaving groups.

Causality of Regioselectivity (C4 vs. C3)

The regioselectivity of SNAr in this system is governed by the stabilization of the anionic Meisenheimer complex intermediate [2].

  • The C4 Position: The fluorine at C4 is ortho to the strongly activating -NO2 group. Attack at C4 allows the resulting negative charge to be directly delocalized onto the oxygen atoms of the nitro group. Despite the counteracting +M effect of the para-methoxy group at C1, the proximity and strength of the ortho-nitro group make C4 highly electrophilic.

  • The C3 Position: The fluorine at C3 is meta to the -NO2 group. Attack at C3 generates an intermediate where the negative charge cannot be delocalized into the nitro group via resonance, rendering this pathway energetically unfavorable.

Furthermore, studies on homologous polyfluoronitrobenzenes demonstrate that the use of non-polar solvents (e.g., toluene) significantly enhances ortho-regioselectivity by stabilizing the polar six-membered transition state formed between the nucleophile and the nitro group [3].

Experimental Protocol 1: Regioselective SNAr at C4

Objective: Synthesize 4-(morpholin-4-yl)-3-fluoro-5-nitroanisole via regioselective SNAr. Rationale: Utilizing a non-polar solvent (toluene) minimizes solvent separation of ion pairs and enhances the ortho-directing effect of the nitro group, ensuring >95% selectivity for C4 over C3.

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 3,4-difluoro-5-nitroanisole (1.0 equiv, 10 mmol) in anhydrous toluene (0.2 M).

  • Base Addition: Add anhydrous potassium carbonate (K2CO3, 1.5 equiv) to act as an acid scavenger. The heterogeneous mixture prevents unwanted side reactions associated with strong, soluble bases.

  • Nucleophile Introduction: Cool the mixture to 0–5 °C using an ice bath. Add morpholine (1.05 equiv) dropwise over 15 minutes. Causality: The slight stoichiometric excess ensures complete conversion, while the low temperature controls the exothermic formation of the Meisenheimer complex, preventing displacement at the less reactive C3 position.

  • Reaction & Monitoring: Remove the ice bath and stir at 25 °C. Monitor the reaction via HPLC at 254 nm. The reaction is typically self-validating and complete within 4–6 hours, indicated by the disappearance of the starting material peak.

  • Workup: Quench with distilled water to dissolve inorganic salts. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the C4-substituted product.

SNArWorkflow Start 3,4-Difluoro-5-nitroanisole (Substrate) Reaction Nucleophilic Attack at C4 (Rate-determining step) Start->Reaction Reagents Morpholine (1.05 eq) Toluene, K2CO3, 0-25°C Reagents->Reaction Intermediate Meisenheimer Complex (Charge delocalized to NO2) Reaction->Intermediate Transition State Elimination Fast Elimination of F⁻ (Restores Aromaticity) Intermediate->Elimination Product 4-Morpholino-3-fluoro-5-nitroanisole (High Regioselectivity) Elimination->Product

Figure 2: Mechanistic workflow for the regioselective SNAr at the C4 electrophilic site.

Nucleophilic Sites: Electrophilic Aromatic Substitution (EAS)

While the ring is heavily deactivated by the -NO2 and -F groups, the strong +M effect of the -OCH3 group provides specific nodes of electron density capable of acting as nucleophiles toward strong electrophiles.

Causality of Regioselectivity (C2 vs. C6)

The available sites for EAS are C2 and C6 (both ortho to the methoxy group, as the para position, C4, is occupied).

  • The C6 Position: C6 is flanked by the -OCH3 group and the -NO2 group. The extreme localized electron withdrawal by the adjacent -NO2 group, combined with significant steric hindrance, makes C6 highly unreactive toward electrophiles.

  • The C2 Position: C2 is flanked by the -OCH3 group and the -F group (at C3). While fluorine is deactivating via induction, its +M effect can help stabilize the Wheland intermediate (sigma complex) formed during electrophilic attack. Furthermore, it avoids the severe deactivation zone of the nitro group. Thus, C2 is the primary nucleophilic site.

Experimental Protocol 2: Electrophilic Bromination at C2

Objective: Synthesize 2-bromo-3,4-difluoro-5-nitroanisole. Rationale: Due to the net deactivation of the ring, standard bromination (Br2 in non-polar solvents) is insufficient. A Lewis acid catalyst (FeBr3) and a polar protic solvent (acetic acid) are required to generate a highly reactive bromonium ion (Br+) capable of overcoming the high activation energy barrier.

  • Preparation: Dissolve 3,4-difluoro-5-nitroanisole (1.0 equiv) in glacial acetic acid (0.5 M) in a reaction vial equipped with a reflux condenser.

  • Catalyst Addition: Add Iron(III) bromide (FeBr3, 0.1 equiv). Causality: FeBr3 coordinates with Br2 to polarize the Br-Br bond, generating the potent Br+ electrophile necessary for attacking the deactivated ring.

  • Electrophile Introduction: Slowly add elemental bromine (Br2, 1.2 equiv) dropwise.

  • Thermal Activation: Heat the mixture to 60 °C for 12 hours. The thermal energy is critical to overcome the deactivating effects of the -NO2 and -F substituents.

  • Workup: Cool to room temperature and quench with saturated aqueous sodium thiosulfate (Na2S2O3) to destroy unreacted bromine. Self-Validation: The rapid color change from deep red/brown to pale yellow visually confirms the successful quench of excess electrophile. Extract with dichloromethane, wash with saturated NaHCO3 to neutralize the acetic acid, dry, and concentrate.

Quantitative Data & Comparative Reactivity Summary

The following table synthesizes the electronic environment and predictive reactivity for each carbon center in the aromatic ring.

Ring PositionSubstituentElectronic Environment (Net Effect)Primary Reactivity ProfileRegioselectivity Score
C1 -OCH3Strongly activating (+M), weakly deactivating (-I)N/A (Occupied)N/A
C2 -HOrtho to OCH3, Meta to NO2Nucleophilic Site (EAS) High
C3 -FMeta to NO2, Meta to OCH3Electrophilic Site (SNAr)Low
C4 -FOrtho to NO2, Para to OCH3Electrophilic Site (SNAr) High
C5 -NO2Strongly deactivating (-I, -M)N/A (Occupied)N/A
C6 -HOrtho to OCH3, Ortho to NO2Nucleophilic Site (EAS)Low (Steric/Electronic block)

Conclusion

The functionalization of 3,4-difluoro-5-nitroanisole requires a precise understanding of its internal electronic push-pull dynamics. The C4 position acts as the dominant electrophilic site due to the powerful ortho-activation by the nitro group, making it highly susceptible to SNAr, particularly in non-polar solvents. Conversely, the C2 position serves as the primary nucleophilic site, activated by the adjacent methoxy group, allowing for EAS under Lewis acid-catalyzed conditions. By mapping these vectors, drug development professionals can design robust, high-yield synthetic pathways for complex API derivatives.

References

  • AA Blocks Product Index. "3,4-Difluoro-5-nitroanisole (CAS: 1803870-56-5)." AA Blocks Catalog. URL:[Link]

  • Terrier, F. Modern Nucleophilic Aromatic Substitution. Wiley-VCH Verlag GmbH & Co. KGaA, Weinheim, Germany, 2013. URL:[Link]

  • Sythana, S. K., Naramreddy, S. R., Kavitake, S., Kumar CH., V., & Bhagat, P. R. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene." Organic Process Research & Development, 18(8), 1027–1036, 2014. URL:[Link]

Methodological & Application

Application Note: Rational Design and Synthetic Workflows Using 3,4-Difluoro-5-nitroanisole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the rapid assembly of complex, multi-functionalized heterocycles is heavily reliant on privileged building blocks. 3,4-Difluoro-5-nitroanisole (CAS: 1803870-56-5) represents a highly specialized, 1,3,4,5-tetrasubstituted aromatic scaffold that bypasses the traditional bottlenecks of de novo electrophilic aromatic substitution. By providing a pre-installed methoxy group—a crucial motif for modulating lipophilicity and establishing hydrogen-bond acceptor interactions in kinase hinge-binding domains—alongside a highly programmable difluoronitro system, this compound serves as an ideal precursor for drug discovery [2].

The Causality of Regioselectivity

The synthetic utility of 3,4-Difluoro-5-nitroanisole is driven by its predictable electronic asymmetry. The nitro group at the C5 position acts as a powerful electron-withdrawing sink. During a Nucleophilic Aromatic Substitution (SNAr), the formation of the anionic Meisenheimer complex must be stabilized by delocalization.

  • The C4-Fluorine (Ortho to NO₂): Nucleophilic attack at C4 allows the resulting negative charge to delocalize directly onto the oxygen atoms of the C5-nitro group. This makes the 4-F atom highly labile and reactive.

  • The C3-Fluorine (Meta to NO₂): Attack at C3 cannot delocalize charge onto the nitro group, rendering the 3-F atom orders of magnitude less reactive.

This electronic dichotomy allows for the strict, programmable displacement of the C4-fluorine, leaving the C3-fluorine intact for subsequent cross-coupling or as a metabolic soft-spot blocker in the final pharmacophore [3].

Programmable Synthetic Workflow

The predictable reactivity of 3,4-Difluoro-5-nitroanisole makes it an exceptional starting point for synthesizing biologically active benzimidazoles, quinoxalines, and oxazolidinone antibacterials [4]. The workflow below illustrates the standard sequence utilized to convert this scaffold into a functionalized target.

Workflow SM 3,4-Difluoro-5-nitroanisole (Activated Scaffold) SNAR Regioselective SNAr (Displacement of 4-F) SM->SNAR Primary/Secondary Amine Base, Solvent INT1 4-Amino-3-fluoro-5-nitroanisole Intermediate SNAR->INT1 RED Nitro Reduction (Pd/C, H2) INT1->RED H2 (1 atm) INT2 4-Substituted-3-fluoro-5-aminoanisole (o-Phenylenediamine derivative) RED->INT2 CYC Annulation / Cyclization (e.g., CDI, Triethyl orthoformate) INT2->CYC Electrophilic Reagent TARGET Functionalized Benzimidazole (Target Pharmacophore) CYC->TARGET

Programmable synthetic workflow for generating benzimidazoles from 3,4-Difluoro-5-nitroanisole.

Experimental Methodologies

The following protocols are designed as self-validating systems , ensuring that researchers can verify the success of each transformation in real-time without immediate reliance on complex downstream analytics.

Protocol A: Regioselective SNAr with Primary Amines

Objective: Selectively displace the C4-fluorine atom while suppressing bis-substitution or C3-attack.

Mechanistic Choice of Solvent: While polar aprotic solvents (DMF, DMSO) are standard for SNAr, utilizing a non-polar solvent like Toluene when reacting with primary amines forces the formation of a highly structured, hydrogen-bonded six-membered transition state between the incoming amine proton and the ortho-nitro group. This significantly enhances C4-regioselectivity [1].

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 3,4-Difluoro-5-nitroanisole (1.0 eq, 5.0 mmol) in anhydrous Toluene (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, preventing the formation of quaternary ammonium impurities.

  • Nucleophile Addition: Dropwise add the primary amine (e.g., Benzylamine, 1.05 eq) at room temperature.

  • Heating: Attach a reflux condenser and heat the reaction to 110 °C for 12 hours under an argon atmosphere.

  • Self-Validation (TLC & NMR):

    • TLC: Elute with Hexanes:EtOAc (3:1). The starting material (Rf ~0.6) will be replaced by a bright yellow product spot (Rf ~0.3). The yellow color is a visual validation of the extended push-pull chromophore formed by the new aniline nitrogen and the nitro group.

    • 19F NMR: The starting material exhibits two distinct fluorine signals (doublets of doublets due to F-F ortho coupling, ~20 Hz). Complete conversion is definitively proven when the 19F NMR simplifies to a single fluorine resonance, confirming mono-substitution.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl to remove unreacted amine and DIPEA. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

Protocol B: Catalytic Hydrogenation of the Nitro Group

Objective: Reduce the C5-nitro group to yield an o-phenylenediamine derivative, priming the molecule for heterocyclic annulation.

Step-by-Step Procedure:

  • Preparation: Dissolve the intermediate from Protocol A (1.0 eq) in HPLC-grade Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Safety Causality: Always add the Pd/C to the solvent under a blanket of Argon. Dry Pd/C can ignite methanol vapors upon contact with atmospheric oxygen.

  • Atmosphere Exchange: Evacuate the flask and backfill with Argon (3x), followed by evacuation and backfilling with H₂ gas via a balloon (3x).

  • Reaction: Stir vigorously at room temperature for 4-6 hours.

  • Self-Validation: The bright yellow color of the starting nitro-aniline will rapidly fade to a pale, nearly colorless solution as the chromophore is broken by the reduction of the nitro group.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad thoroughly with Methanol. Causality: Do not let the Celite pad dry out while under vacuum, as the finely divided palladium can spontaneously combust.

  • Concentration: Concentrate the filtrate to yield the diamine, which should be used immediately in the next cyclization step to prevent air oxidation.

Quantitative Data: Optimization of SNAr Conditions

The table below summarizes the optimization parameters for the SNAr displacement of the C4-fluorine, demonstrating how solvent polarity and nucleophile hardness dictate the regiomeric outcome.

EntryNucleophileSolventBaseTemp (°C)Time (h)Regioselectivity (4-F : 3-F)Isolated Yield (%)
1Morpholine (2°)DMFK₂CO₃804>95:588
2Benzylamine (1°)DMFDIPEA80690:1082
3 Benzylamine (1°) Toluene DIPEA 110 12 >99:1 91
4Sodium MethoxideMeOHNone65280:2074

Data Interpretation: Entry 3 highlights the critical advantage of utilizing a non-polar solvent (Toluene) with primary amines. The lack of solvent competition allows for a rigid intramolecular hydrogen bond between the amine and the ortho-nitro group, driving the regioselectivity to >99:1 in favor of the C4-displacement [1]. Conversely, small, hard nucleophiles like methoxide in protic solvents (Entry 4) exhibit diminished selectivity.

References

  • Sythana, S. K., et al. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene." Organic Process Research & Development, ACS Publications, 2014. URL:[Link]

  • Phillips, O. A., et al. "Synthesis and structure-activity relationships of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives as 5-lipoxygenase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. URL:[Link]

  • "Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens." Molecules, National Institutes of Health (PMC), 2024. URL:[Link]

  • Suzuki, Y., et al. "Synthesis of heterocyclic compounds via nucleophilic aroylation catalyzed by imidazolidenyl carbene." Chemical & Pharmaceutical Bulletin, 2006. URL:[Link]

Application Note: High-Fidelity Reduction of 3,4-Difluoro-5-nitroanisole to 3,4-Difluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Fluorinated Anilines in Drug Discovery

The transformation of aromatic nitro compounds into their corresponding anilines is a foundational reaction in modern organic synthesis. These anilines are indispensable building blocks, particularly in the pharmaceutical industry, where they serve as key intermediates for a wide range of Active Pharmaceutical Ingredients (APIs).[1][2] The introduction of fluorine atoms into these scaffolds is a widely adopted strategy in medicinal chemistry to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.

This application note provides a detailed guide for the reduction of 3,4-Difluoro-5-nitroanisole to 3,4-Difluoro-5-methoxyaniline. We will explore two robust and reliable protocols, catalytic hydrogenation and a metal-mediated reduction, explaining the scientific rationale behind procedural choices to ensure high yield and purity. This guide is designed for researchers, scientists, and drug development professionals seeking a validated and in-depth understanding of this critical synthetic transformation.

PART 1: Strategic Selection of Reduction Methodology

The choice of reducing agent is paramount and must be tailored to the substrate's functionalities. For 3,4-Difluoro-5-nitroanisole, the primary consideration is the preservation of the two carbon-fluorine (C-F) bonds, which are generally robust but can be susceptible to cleavage under harsh conditions.

  • Catalytic Hydrogenation : This is often the cleanest and most efficient method for nitro reductions.[3]

    • Palladium on Carbon (Pd/C) : While a workhorse catalyst, Pd/C can sometimes facilitate dehalogenation, particularly with aryl chlorides, bromides, and iodides. Although C-F bonds are stronger, the risk is non-zero.

    • Raney Nickel : This catalyst is an excellent alternative as it is less prone to causing dehalogenation of aromatic halides, making it a preferred choice for substrates like ours.[4] It offers high activity and its use is well-established.[2]

  • Metal-Mediated Reductions : These methods are classic, cost-effective, and highly tolerant of various functional groups.[5]

    • Iron in Acid (Fe/HCl) : Known as the Béchamp reduction, this is an industrially common method.[6] However, the workup can be challenging due to the formation of voluminous iron oxide sludges.[7]

    • Tin(II) Chloride (SnCl₂) : This reagent provides a milder and more chemoselective reduction compared to other metal/acid systems.[1] It is highly effective for converting nitroarenes to anilines with a generally straightforward workup procedure, making it ideal for lab-scale synthesis.[3]

Based on this analysis, we will detail protocols for Catalytic Hydrogenation with Raney Nickel (Protocol 1) for its efficiency and chemoselectivity, and Reduction with Tin(II) Chloride (Protocol 2) as a reliable and accessible benchtop alternative.

PART 2: Safety Protocols for Handling Nitroaromatic Compounds

CAUTION: Nitroaromatic compounds are toxic and should be handled with care. They can be absorbed through the skin and may cause damage to organs through prolonged exposure.[8] Pure organic nitro compounds can also be thermally unstable and pose an explosion risk under certain conditions.[9]

  • Personal Protective Equipment (PPE): Always wear splash-proof safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[8]

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[10]

  • Spill & Waste Management: In case of a spill, use a non-combustible absorbent material like sand or vermiculite.[11] Collect all chemical waste in appropriately labeled containers for disposal according to institutional and local regulations.[11]

PART 3: Experimental Protocols

This protocol is preferred for its clean reaction profile and high efficiency, leveraging the lower propensity of Raney Nickel to cleave C-F bonds.

Materials:

  • 3,4-Difluoro-5-nitroanisole

  • Raney® Nickel (50% slurry in water)

  • Ethanol (Absolute) or Methanol

  • Pressurized hydrogenation vessel (e.g., Parr shaker)

  • Filtration apparatus with a Celite® pad

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

Step-by-Step Methodology:

  • Vessel Preparation: To a clean, dry hydrogenation vessel, add a solution of 3,4-Difluoro-5-nitroanisole (1.0 eq) in ethanol (approx. 15-20 mL per gram of substrate).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the Raney® Nickel slurry (approx. 5-10% by weight of the dry catalyst relative to the substrate). Safety Note: Do not allow Raney Nickel to dry, as it is pyrophoric and can ignite spontaneously in air.[12]

  • System Purge: Seal the reaction vessel securely. Purge the system by pressurizing with nitrogen (to ~50 psi) and then venting, repeating this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: Purge the vessel with hydrogen gas in a similar manner (3 cycles). Finally, pressurize the vessel with hydrogen to the target pressure (typically 50-60 psi).[3]

  • Reaction: Begin vigorous stirring or shaking. The reaction is typically exothermic, and a slight temperature increase may be observed. Maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases. This can be confirmed by thin-layer chromatography (TLC) or LC-MS analysis of a small, carefully vented aliquot.

  • System Purge (Post-Reaction): Once complete, carefully vent the excess hydrogen and purge the vessel thoroughly with nitrogen (5 cycles).

  • Catalyst Removal: Open the vessel in a well-ventilated hood. Dilute the reaction mixture with additional ethanol and immediately filter it through a pad of Celite® to remove the catalyst. Crucial Safety Step: Keep the filter cake wet with solvent at all times to prevent ignition. Wash the filter cake with a generous portion of ethanol.

  • Work-up: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 3,4-Difluoro-5-methoxyaniline can be purified by column chromatography on silica gel or by vacuum distillation if required.

This classic and robust protocol offers a mild and effective alternative to catalytic hydrogenation, suitable for standard laboratory glassware without the need for specialized pressure equipment.[3]

Materials:

  • 3,4-Difluoro-5-nitroanisole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (Absolute)

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 3M Sodium Hydroxide (NaOH)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Filtration apparatus with a Celite® pad

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,4-Difluoro-5-nitroanisole (1.0 eq) in absolute ethanol (10-15 mL per gram of substrate).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) to the solution.[3] The mixture may be stirred at room temperature or gently heated.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol).

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Cooling & Quenching: Once the reaction is complete, cool the flask to room temperature in an ice bath.

  • Basification & Precipitation: Carefully and slowly add a cold saturated solution of sodium bicarbonate or 3M NaOH with vigorous stirring. Addition should continue until the solution is basic (pH > 8) and a thick, white precipitate of tin salts forms.[3] This step also neutralizes the anilinium salt to the free amine.[13]

  • Filtration: Dilute the slurry with ethyl acetate and filter the mixture through a pad of Celite® to remove the insoluble tin salts. Wash the filter cake thoroughly with several portions of ethyl acetate.

  • Extraction: Transfer the combined filtrate to a separatory funnel. If two layers do not form, add water and/or brine to facilitate separation. Separate the organic layer.

  • Aqueous Wash: Extract the aqueous layer twice more with ethyl acetate. Combine all organic extracts.

  • Drying and Concentration: Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or vacuum distillation as needed.

PART 4: Data Summary and Characterization

The following table summarizes the key parameters for the described protocols.

ParameterProtocol 1: Raney® Nickel HydrogenationProtocol 2: SnCl₂ Reduction
Key Reagent Raney® Nickel, H₂ gasTin(II) chloride dihydrate (SnCl₂·2H₂O)
Stoichiometry 5-10 wt% catalyst4.0 equivalents
Solvent Ethanol or MethanolEthanol
Temperature Room TemperatureReflux (~78 °C)
Pressure 50-60 psiAtmospheric
Typical Time 2-4 hours2-6 hours
Work-up Filtration of catalystBasification, filtration of tin salts, extraction
Advantages High purity, no metal salt wasteNo high-pressure equipment needed, robust
Disadvantages Requires pressure equipment, pyrophoric catalystStoichiometric metal waste, potentially tedious workup

Product Characterization: 3,4-Difluoro-5-methoxyaniline

  • Molecular Formula: C₇H₇F₂NO[14]

  • Molecular Weight: 159.13 g/mol [14]

  • Appearance: Expected to be a low-melting solid or an oil.

  • NMR Spectroscopy: The structure can be confirmed by ¹H, ¹³C, and ¹⁹F NMR. The ¹⁹F NMR spectrum is particularly diagnostic for fluorinated aromatics. For the related compound 3,4-difluoroaniline, fluorine resonances are observed around -142.5 ppm and -155.6 ppm.[15]

PART 5: Visualization of Workflow and Chemistry

Caption: General reaction scheme for the reduction of the nitro group.

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification arrow A Dissolve 3,4-Difluoro-5-nitroanisole in appropriate solvent B Add Reducing Agent / Catalyst (Raney Ni or SnCl₂) A->B C Heat / Pressurize / Stir (as per protocol) B->C D Monitor Reaction Progress (TLC, LC-MS) C->D E Quench Reaction / Cool Down D->E F Filter to Remove Catalyst / Metal Salts (through Celite®) E->F G Aqueous Work-up / Extraction (for SnCl₂ method) F->G H Dry & Remove Solvent G->H I Purify Crude Product (Chromatography or Distillation) H->I J Characterize Final Product (NMR, MS) I->J

Caption: Generalized workflow for nitro group reduction.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Li, G., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(2), 154-161. Retrieved from [Link]

  • Aubakirov, Y., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. RASĀYAN J. Chem., 14(2), 1234-1244. Retrieved from [Link]

  • Pillai, S., et al. (2014). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Journal of the Korean Chemical Society, 58(3), 298-302. Retrieved from [Link]

  • St. John's University & College of St. Benedict. (n.d.). Aromatic Side Chain Reduction: Nitro. Retrieved from [Link]

  • ResearchGate. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Wang, H., et al. (2021). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 9, 760139. Retrieved from [Link]

  • Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

  • Stud, M., et al. (1975). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. Collection of Czechoslovak Chemical Communications, 40(1), 37-46. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Retrieved from [Link]

  • Grokipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from [Link]

  • Reddit. (2022). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Nitrobenzene. Retrieved from [Link]

  • Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering, 7(1), 75-81. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,4-difluoroaniline. Retrieved from [Link]

  • Urben, P. G., & Bretherick, L. (2017). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 21(10), 1594-1601. Retrieved from [Link]

  • Li, J., et al. (2012). An Efficient, Direct Bis-ortho-chlorination of 4-(Difluoromethoxy)aniline and Its Application to the Synthesis of BMS-665053, a Potent and Selective Pyrazinone-Containing Corticotropin-Releasing Factor-1 Receptor Antagonist. Organic Process Research & Development, 16(1), 156-159. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Difluoro-5-methoxyaniline. Retrieved from [Link]

  • Google Patents. (1991). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
  • ResearchGate. (n.d.). 19 F NMR spectra of 3,4-difluoroaniline degraded by P. fluorescens 26-K... Retrieved from [Link]

  • Stolar, T., et al. (2017). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 22(11), 1968. Retrieved from [Link]

  • Paul, S., et al. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

  • JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. Retrieved from [Link]

  • Aubakirov, Y., et al. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 53(3), 503-511. Retrieved from [Link]

Sources

Application Note: A Practical Guide to the Laboratory-Scale Synthesis of 3,4-Difluoro-5-nitroanisole and its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for the laboratory-scale synthesis of 3,4-difluoro-5-nitroanisole, a valuable building block in medicinal chemistry and materials science. We present a robust and efficient method starting from commercially available 3,4,5-trifluoronitrobenzene. Furthermore, this document outlines key derivatization strategies, including nitro group reduction for amide library synthesis and a multi-step sequence to generate novel biaryl analogues via Suzuki-Miyaura cross-coupling. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on explaining the rationale behind experimental choices, ensuring procedural safety, and providing troubleshooting guidance.

Introduction: The Significance of Fluorinated Nitroaromatics

Fluorinated organic compounds are of paramount importance in modern drug discovery and agrochemicals. The strategic incorporation of fluorine atoms into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The 3,4-difluoro-5-nitroanisole scaffold is particularly noteworthy. The electron-withdrawing nitro group activates the aromatic ring, making it a versatile handle for various chemical transformations, while the difluoro-anisole moiety provides a unique electronic and steric profile.[1][2] This combination makes its derivatives prime candidates for screening libraries in the development of novel therapeutic agents. This guide details a reliable synthetic pathway to the core scaffold and illustrates its utility through practical derivatization protocols.

Core Synthesis: Preparation of 3,4-Difluoro-5-nitroanisole

Principle and Rationale

The synthesis of 3,4-difluoro-5-nitroanisole is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 3,4,5-trifluoronitrobenzene, is an excellent substrate for this transformation.[3] The strong electron-withdrawing effect of the nitro group significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.

The key to this synthesis is regioselectivity. The nitro group activates the positions ortho and para to it for nucleophilic attack. In 3,4,5-trifluoronitrobenzene, the fluorine atoms at C-3 and C-5 are ortho to the nitro group, while the fluorine at C-4 is para. The attack occurs preferentially at the C-5 (or C-3) position. We utilize sodium methoxide as the nucleophile, which selectively displaces one of the ortho fluorine atoms to yield the desired anisole product. The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to solubilize the reagents and facilitate the reaction.

Experimental Workflow: Synthesis of 3,4-Difluoro-5-nitroanisole

G SM 3,4,5-Trifluoronitrobenzene Reaction S N Ar Reaction (e.g., 60-80 °C, 2-4h) SM->Reaction Reagents Sodium Methoxide (NaOMe) DMF Solvent Reagents->Reaction 1.1 eq Workup Aqueous Work-up (Quench with H₂O) Reaction->Workup Extraction Extraction (e.g., Ethyl Acetate) Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product 3,4-Difluoro-5-nitroanisole Purification->Product

Caption: Workflow for the SNAr synthesis of 3,4-difluoro-5-nitroanisole.

Detailed Protocol

Materials:

  • 3,4,5-Trifluoronitrobenzene (1.0 eq)

  • Sodium methoxide (1.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Condenser and heating mantle

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,4,5-trifluoronitrobenzene (1.0 eq) and anhydrous DMF. Stir the solution at room temperature until the starting material is fully dissolved.

  • Reagent Addition: Carefully add sodium methoxide (1.1 eq) portion-wise to the stirred solution. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine. This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 3,4-difluoro-5-nitroanisole as a pure product.

Derivatization Strategies: Expanding the Chemical Space

Once the core scaffold is synthesized, it can be readily modified to create a library of derivatives for structure-activity relationship (SAR) studies.

Strategy 1: Nitro Group Reduction and Amide Synthesis

A common and highly effective derivatization pathway involves the reduction of the nitro group to a primary amine. This aniline derivative is a versatile intermediate for a vast array of subsequent reactions, most notably amide bond formation.

Principle: The reduction of an aromatic nitro group is a classic transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method.[4] Alternatively, chemical reductants like tin(II) chloride (SnCl₂) or iron powder in acidic media can be used. The resulting 3,4-difluoro-5-methoxyaniline can then be coupled with various carboxylic acids or acyl chlorides using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) or a simple base to form a diverse library of amides.

Workflow: From Nitroanisole to Amide Derivatives

G Start 3,4-Difluoro-5-nitroanisole Reduction Nitro Group Reduction (e.g., H₂, Pd/C) Start->Reduction Intermediate 3,4-Difluoro-5-methoxyaniline Reduction->Intermediate Coupling Amide Coupling Intermediate->Coupling Product Amide Derivative Library Coupling->Product Reagents R-COOH Coupling Agents (HATU) Reagents->Coupling

Caption: Synthetic pathway for the preparation of an amide library.

Protocol: Representative Nitro Reduction

  • Setup: In a hydrogenation vessel, dissolve 3,4-difluoro-5-nitroanisole (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Catalyst: Carefully add 5-10% palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight relative to the starting material) under an inert atmosphere.[4]

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 1-4 atm or as per equipment specifications).[4]

  • Reaction: Stir the mixture vigorously at room temperature for 2-6 hours, or until hydrogen uptake ceases. Monitor by TLC for the disappearance of the starting material.

  • Work-up: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3,4-difluoro-5-methoxyaniline, which can often be used in the next step without further purification.

Strategy 2: Biaryl Derivatives via Suzuki-Miyaura Coupling

To access novel biaryl structures, which are prevalent in pharmaceuticals, a Suzuki-Miyaura cross-coupling reaction can be employed.[5][6] This requires converting the aniline intermediate into a species with a suitable leaving group, such as bromine or iodine, via a Sandmeyer-type reaction.

Principle: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling between an organoboron reagent (typically a boronic acid) and an organic halide or triflate.[5][7] Our strategy involves a three-step sequence: (1) Reduction of the nitro group to an amine as described above. (2) Diazotization of the amine with a nitrite source (e.g., NaNO₂) in the presence of a strong acid, followed by treatment with a copper(I) bromide source to install a bromine atom. (3) Palladium-catalyzed Suzuki-Miyaura coupling of the resulting 5-bromo-3,4-difluoroanisole with a desired arylboronic acid.

Workflow: Synthesis of Biaryl Derivatives

G Aniline 3,4-Difluoro-5-methoxyaniline Sandmeyer Sandmeyer Reaction (NaNO₂, CuBr/HBr) Aniline->Sandmeyer Bromo 5-Bromo-3,4-difluoroanisole Sandmeyer->Bromo Suzuki Suzuki Coupling Bromo->Suzuki Product Biaryl Product Suzuki->Product Boronic Ar-B(OH)₂ Pd Catalyst, Base Boronic->Suzuki

Sources

Application Note: Scale-Up Synthesis of 3,4-Difluoro-5-nitroanisole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Content Focus: Process Optimization, Mechanistic Rationale, and Scale-Up Protocols

Introduction & Strategic Route Selection

The 1,3,4,5-tetrasubstituted benzene ring is a highly privileged scaffold in modern drug discovery and materials science. Specifically, 3,4-difluoro-5-nitroanisole serves as a critical intermediate for the synthesis of advanced functional materials, including low dark current organic photodetectors[1],[2].

Designing a scalable synthesis for 3,4-difluoro-5-nitroanisole presents a unique regiochemical challenge. Direct electrophilic aromatic substitution (EAS) or simple nucleophilic aromatic substitution (SNAr) on readily available precursors often yields off-target regioisomers due to conflicting directing effects.

The SNAr Pitfall

A common, yet flawed, strategic approach is the direct methoxylation of 3,4,5-trifluoronitrobenzene. While SNAr is tempting, the nitro group strongly activates the para-position (C4). Consequently, nucleophilic attack by methoxide predominantly displaces the fluorine at C4, yielding 3,5-difluoro-4-nitroanisole rather than the desired 3,4-difluoro-5-nitro substitution pattern.

The Optimal Functional Group Interconversion (FGI) Route

To bypass this regiochemical trap, a de novo approach utilizing commercially available 3,4-difluoro-5-nitroaniline[3] or 3,4-difluoro-5-nitrophenol[4] is required. For large-scale campaigns, the most robust method is the Sandmeyer-type hydroxylation of the aniline to the phenol, followed by chemoselective O-methylation.

RouteSelection cluster_0 Disfavored: Direct SNAr cluster_1 Optimal Scale-Up Route A1 3,4,5-Trifluoronitrobenzene B1 3,5-Difluoro-4-nitroanisole (Off-Target Regioisomer) A1->B1 NaOMe / MeOH (Para-attack) A2 3,4-Difluoro-5-nitroaniline B2 3,4-Difluoro-5-nitrophenol A2->B2 1. NaNO2, H2SO4 2. ∆ (Hydrolysis) C2 3,4-Difluoro-5-nitroanisole (Target) B2->C2 Me2SO4, K2CO3 Acetone

Figure 1: Comparison of the disfavored SNAr pathway vs. the optimal functional group interconversion route.

Mechanistic Rationale & Causality in Process Design

Every parameter in the following scale-up protocols has been engineered to prevent side reactions and ensure a self-validating system:

  • Dropwise Hydrolysis (Sandmeyer Step): During the conversion of the diazonium salt to the phenol, the cold diazonium solution must be added dropwise to a boiling sulfuric acid solution. If heated in batch, the newly formed phenol will react with unreacted diazonium salt to form intractable azo-dye tars. Dropwise addition ensures the diazonium species is instantly hydrolyzed upon contact, keeping its steady-state concentration near zero.

  • Base Selection for Methylation: Potassium carbonate (K₂CO₃) is chosen over sodium hydroxide (NaOH). The phenol is highly acidic (pKa ~7) due to the electron-withdrawing nitro and fluoro groups. K₂CO₃ easily deprotonates the phenol to the phenoxide. Using a stronger base like NaOH could trigger an unwanted SNAr displacement of the fluorine ortho to the nitro group.

  • Solvent Selection: Acetone is utilized instead of DMF. Acetone's low boiling point (56 °C) inherently caps the reaction temperature, preventing thermal runaway and suppressing SNAr side reactions that plague high-boiling polar aprotic solvents.

Scale-Up Experimental Protocols

Protocol A: Synthesis of 3,4-Difluoro-5-nitrophenol

Note: This step can be bypassed if starting directly from commercial 3,4-difluoro-5-nitrophenol[4].

  • Diazotization: In a 2 L jacketed reactor, suspend 3,4-difluoro-5-nitroaniline (100 g, 0.57 mol) in 10% aqueous H₂SO₄ (800 mL). Cool the mixture to 0–5 °C using a chiller.

  • Nitrite Addition: Slowly dose a solution of NaNO₂ (43.5 g, 0.63 mol) in water (150 mL) over 1 hour, maintaining the internal temperature below 5 °C. Stir for an additional 30 minutes.

  • Urea Quench: Add urea (2.0 g) to destroy excess nitrous acid (verify with starch-iodide paper).

  • Hydrolysis: In a separate 3 L reactor, heat 10% aqueous H₂SO₄ (500 mL) to a gentle boil (100–105 °C).

  • Dosing: Pump the cold diazonium solution dropwise into the boiling acid over 2 hours. Maintain reflux during the addition.

  • Workup: Cool the mixture to room temperature. Extract with methyl tert-butyl ether (MTBE) (3 × 400 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3,4-difluoro-5-nitrophenol as a crude solid.

Protocol B: Chemoselective O-Methylation to 3,4-Difluoro-5-nitroanisole

ProcessFlow N1 Reactor Charging (Phenol + Acetone + K2CO3) N2 DMS Dosing (Controlled Addition at 20°C) N1->N2 N3 Reflux & Maturation (56°C, 4 hours) N2->N3 N4 Quench (Aqueous NH3 to destroy DMS) N3->N4 N5 Solvent Exchange & Extraction (Evaporate Acetone, Extract with MTBE) N4->N5 N6 Crystallization / Isolation (Target Product) N5->N6

Figure 2: Unit operations for the scale-up O-methylation of 3,4-difluoro-5-nitrophenol.

  • Reactor Charging: To a 2 L reactor equipped with a mechanical stirrer and reflux condenser, add 3,4-difluoro-5-nitrophenol (80 g, 0.45 mol), anhydrous K₂CO₃ (94 g, 0.68 mol), and reagent-grade acetone (800 mL). Stir at 20 °C for 15 minutes to initiate phenoxide formation (mixture turns deep yellow/orange).

  • DMS Dosing: Caution: Dimethyl sulfate (DMS) is highly toxic. Using a dosing pump, add DMS (63 g, 0.50 mol) dropwise over 45 minutes, maintaining the internal temperature at 20–25 °C.

  • Maturation: Heat the reactor to reflux (56 °C) and stir for 4 hours. Monitor completion via HPLC or TLC (Hexanes/EtOAc 4:1).

  • Quench (Critical Safety Step): Cool the reactor to 10 °C. Slowly add 10% aqueous ammonia (100 mL) and stir for 30 minutes. This rapidly destroys unreacted DMS by converting it to harmless methylamine derivatives.

  • Solvent Exchange: Concentrate the mixture under reduced pressure to remove the majority of the acetone.

  • Extraction & Isolation: Dilute the aqueous residue with water (400 mL) and extract with MTBE (2 × 300 mL). Wash the organic layer with 1M NaOH (100 mL) to remove any unreacted phenol, followed by brine. Dry over MgSO₄, filter, and concentrate. Recrystallize from heptane to afford 3,4-difluoro-5-nitroanisole as pale yellow crystals.

Quantitative Data & Yield Analysis

Table 1: Route Viability Comparison

Synthetic RouteExpected YieldRegiopurityScalability / Cost
Direct SNAr (from 3,4,5-trifluoronitrobenzene)< 5% (Target)Poor (>90% para-attack)Unviable
FGI Route (from 3,4-difluoro-5-nitroaniline)70-75% (2 steps)> 99%High / Moderate Cost
Direct Methylation (from 3,4-difluoro-5-nitrophenol)88-92% (1 step)> 99%Excellent / Low Cost

Table 2: Material Balance for Scale-Up Methylation (Protocol B)

MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
3,4-Difluoro-5-nitrophenol175.091.080.0 gStarting Material
Potassium Carbonate138.201.594.0 gMild Base
Dimethyl Sulfate (DMS)126.131.163.0 gMethylating Agent
Acetone58.08-800 mLSolvent
10% Aqueous Ammonia17.03Excess100 mLQuenching Agent

Analytical Characterization

To validate the self-correcting nature of the synthesis and confirm regiopurity, NMR analysis is definitive:

  • ¹H NMR (400 MHz, CDCl₃): The 1,3,4,5-tetrasubstitution leaves only two aromatic protons (H2 and H6). They will appear as distinct signals: a doublet of doublets (dd) for H2 (coupling to F3 and F4) and a fine multiplet/singlet for H6. The methoxy group appears as a sharp singlet at ~3.95 ppm.

  • ¹⁹F NMR (376 MHz, CDCl₃): Diagnostic for the 3,4-difluoro pattern. Shows two sets of doublets of doublets (or multiplets) with a strong ortho-fluorine coupling constant (JF-F ≈ 20–22 Hz), confirming the fluorines are adjacent, which rules out the 3,5-difluoro-4-nitroanisole SNAr byproduct.

References

  • Molaid. "3,4-difluoro-5-nitroaniline Product Information (CAS 351520-29-1)." Molaid Chemical Database. URL: [Link]

  • K. N. et al. "Energy Level Tuning in Conjugated Donor Polymers by Chalcogen Exchange for Low Dark Current Organic Photodetectors." ACS Materials Letters, 2024. URL:[Link]

  • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." John Wiley & Sons, 7th Edition. URL:[Link]

Sources

Troubleshooting & Optimization

troubleshooting failed reactions involving 3,4-Difluoro-5-nitroanisole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3,4-Difluoro-5-nitroanisole

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for 3,4-Difluoro-5-nitroanisole. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of reactions involving this highly activated aromatic substrate. My goal is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your synthetic routes. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system.

Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is the cornerstone of 3,4-Difluoro-5-nitroanisole's utility. The molecule is engineered for this reaction: the potent electron-withdrawing nitro group strongly activates the ring towards nucleophilic attack, particularly at the para position (C-4).[1] Fluorine is an excellent leaving group for SNAr because its high electronegativity makes the attached carbon highly electrophilic, accelerating the rate-determining addition step.[2][3]

Q1: My SNAr reaction with an alcohol/thiol nucleophile is showing low to no conversion. What is the primary suspect?

Answer: The most common cause of failure in this scenario is inadequate deprotonation of your nucleophile. Alcohols, and to a lesser extent, thiols, are often not nucleophilic enough to initiate the reaction on their own. You must generate the corresponding alkoxide or thiolate in situ using a suitable base.

Causality: The SNAr mechanism proceeds via a negatively charged intermediate known as a Meisenheimer complex.[1][4] The stability of this complex is paramount. A neutral alcohol or thiol is a poor nucleophile for this process. Generating the more potent anionic alkoxide or thiolate is critical for the initial attack on the electron-deficient ring.

Troubleshooting Steps:

  • Base Selection: The choice of base is critical. A weak base like triethylamine (TEA) is often insufficient.

    • Standard Choice: Potassium carbonate (K₂CO₃) or the more reactive cesium carbonate (Cs₂CO₃) are excellent starting points for generating alkoxides and thiolates. They are generally non-nucleophilic and have good solubility in polar aprotic solvents.

    • For Weakly Acidic Nucleophiles: For less acidic alcohols or thiols, a stronger base like sodium hydride (NaH) is required to ensure complete deprotonation.

  • Solvent System: The solvent must be aprotic and polar to solvate the base's cation, thereby "freeing" the anionic nucleophile to attack the aromatic ring.[5]

    • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN).

    • Caution: Be aware that DMF can decompose at higher temperatures in the presence of a strong base to form dimethylamine, a competing nucleophile.[2] If you suspect this is an issue, switch to DMSO or NMP.

Q2: I'm observing a mixture of products, or my desired product is reacting further. How can I improve selectivity?

Answer: This issue points towards either a lack of regioselectivity or an over-reaction. With 3,4-Difluoro-5-nitroanisole, the primary substitution should occur at the C-4 position, which is para to the activating nitro group.

Troubleshooting Workflow for SNAr Reactions

start Low or No SNAr Product Yield check_nucleophile Is the Nucleophile sufficiently activated (anionic)? start->check_nucleophile Evaluate check_base Is the Base strong enough and non-nucleophilic? check_nucleophile->check_base Yes solution_nuc Use stronger base (e.g., NaH) or pre-form salt. check_nucleophile->solution_nuc No check_conditions Are Solvent & Temperature optimized? check_base->check_conditions Yes solution_base Switch to K₂CO₃, Cs₂CO₃, or NaH. Avoid nucleophilic bases. check_base->solution_base No side_reactions Are side reactions occurring? check_conditions->side_reactions Yes solution_cond Use polar aprotic solvent (DMF, DMSO). Gradually increase temperature. Consider microwave irradiation. check_conditions->solution_cond No solution_side Monitor by TLC/LC-MS. Use stoichiometric nucleophile. Check for solvent decomposition. side_reactions->solution_side Yes

Caption: Troubleshooting workflow for poor SNAr reactivity.

Strategies for Selectivity:

  • Regioselectivity: The electronic activation provided by the nitro group is significantly stronger at the para position (C-4) than the meta position (C-3). Substitution at C-3 is kinetically and thermodynamically disfavored. If you observe substitution at C-3, it suggests extremely harsh conditions (very high temperatures) may be enabling this less favorable pathway. Consider lowering the reaction temperature.

  • Preventing Double Substitution: If your nucleophile is, for example, a diamine, or if the product of the first substitution is still activated for a second attack, you may see double substitution.

    • Control Stoichiometry: Use precisely 1.0 equivalent of your nucleophile. Adding a slight excess can drive the reaction towards double substitution.

    • Monitor the Reaction: Closely follow the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed.

Q3: My reaction is clean but very sluggish, even with heating. What advanced strategies can I employ?

Answer: If standard thermal heating is insufficient, more advanced techniques can be used to accelerate the reaction without promoting decomposition.

  • Microwave-Assisted Synthesis: This is an exceptionally powerful technique for SNAr reactions. Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by providing efficient, uniform heating.[2]

  • Phase-Transfer Catalysis (PTC): If your nucleophile salt has poor solubility in the organic solvent, a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can be used. The PTC transports the nucleophile anion from a solid or aqueous phase into the organic phase where the reaction occurs.[2]

Section 2: Troubleshooting Nitro Group Reductions

Converting the nitro group to an amine is a frequent and vital transformation, opening up a vast array of subsequent chemistries. The primary challenge with 3,4-Difluoro-5-nitroanisole is achieving chemoselective reduction of the nitro group without causing hydrodefluorination (loss of the fluorine atoms).

Q4: I attempted to reduce the nitro group using catalytic hydrogenation (H₂/Pd-C) and lost one or both fluorine atoms. Why did this happen and what should I use instead?

Answer: This is a classic problem of over-reduction. Palladium on carbon (Pd/C) is a very aggressive catalyst that is well-known for its ability to cleave carbon-halogen bonds, especially in activated systems.

Causality: The mechanism of catalytic hydrogenation involves the oxidative addition of the C-F bond to the palladium surface, which is followed by hydrogenolysis. This process, known as hydrodefluorination, is a common side reaction when reducing halogenated nitroarenes with powerful catalysts like Pd/C.[6]

Recommended Chemoselective Reduction Methods:

Reagent SystemTypical ConditionsAdvantagesDisadvantages
SnCl₂·2H₂O / HCl EtOH or EtOAc, RefluxExcellent chemoselectivity for nitro group, tolerates halogens well.Requires stoichiometric amounts, workup can be cumbersome.
Fe / NH₄Cl EtOH / H₂O, RefluxInexpensive, effective, and generally safe for halogens.Heterogeneous reaction, may require vigorous stirring.
Sodium Dithionite (Na₂S₂O₄) H₂O / Dioxane or THFMild conditions, good for sensitive substrates.Can sometimes be sluggish.
H₂ (balloon) / PtO₂ EtOH or EtOAc, RTPlatinum is often less prone to dehalogenation than Palladium.Still a risk of dehalogenation, requires careful monitoring.

Decision Workflow for Nitro Group Reduction

start Need to Reduce Nitro Group check_halogens Are halogens (F, Cl, Br, I) present on the ring? start->check_halogens avoid_pdc AVOID aggressive catalysts like H₂/Pd-C check_halogens->avoid_pdc Yes use_pdc H₂/Pd-C is a viable option (Monitor carefully) check_halogens->use_pdc No select_chemo Select a chemoselective method avoid_pdc->select_chemo option_sncl2 SnCl₂ / HCl (Robust, reliable) select_chemo->option_sncl2 option_fe Fe / NH₄Cl (Cost-effective, mild) select_chemo->option_fe option_other Alternative mild reagents (e.g., Na₂S₂O₄) select_chemo->option_other

Caption: Decision workflow for selecting a nitro reduction method.

Section 3: Troubleshooting Ether Cleavage

While less common, you may need to cleave the anisole ether to reveal the phenol. This is a challenging transformation due to the electron-deficient nature of the ring.

Q5: Standard ether cleavage reagents (HBr, HI) are not working or are decomposing my substrate. What's the issue?

Answer: The methoxy group on this ring is exceptionally robust. The electron-withdrawing nitro group deactivates the ring towards the initial protonation step required for acidic cleavage.[7] Furthermore, the harsh, strongly acidic conditions required can lead to hydrolysis of the C-F bonds or other undesired side reactions.

Strategies and Alternatives:

  • Strong Lewis Acids: Boron tribromide (BBr₃) is the reagent of choice for cleaving aryl methyl ethers. It does not require protonation and functions by coordinating to the ether oxygen, followed by nucleophilic attack of bromide on the methyl group. This is the most promising method.

  • Nucleophilic Cleavage: In some cases, very strong nucleophiles like sodium thiophenolate in a high-boiling solvent like NMP can cleave aryl methyl ethers. This is essentially an Sₙ2 reaction on the methyl group.

  • Synthetic Strategy Re-evaluation: If possible, the most prudent course of action is to adjust your synthetic route. Consider installing the phenol early in the synthesis and protecting it with a group that can be removed under milder conditions (e.g., benzyl ether, silyl ether) before proceeding with nitration and SNAr reactions.

Section 4: General Stability and Unexpected Side Reactions

Q6: I'm seeing a new product in my reaction that corresponds to the replacement of a fluorine atom with a hydroxyl group. What is causing this hydrolysis?

Answer: You are observing hydrolysis, an SNAr reaction with water or hydroxide as the nucleophile. The highly activated nature of the ring makes it susceptible to this reaction, especially under certain conditions.

Common Causes:

  • Wet Solvents: Using "anhydrous" grade solvents is crucial. Even small amounts of water can act as a nucleophile at elevated temperatures.

  • Basic Conditions: If your reaction uses an aqueous base or a base that is not fully dry (e.g., K₂CO₃), hydroxide (a potent nucleophile) will be present and can compete with your desired nucleophile.

  • High Temperatures: The rate of hydrolysis, like other SNAr reactions, increases with temperature.

Prevention:

  • Use freshly dried, anhydrous solvents.

  • Dry your base (e.g., K₂CO₃) in an oven before use.

  • Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Which fluorine is more reactive?

    • A: The fluorine at C-4 is significantly more reactive in SNAr reactions because it is para to the strongly electron-withdrawing nitro group, which can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[8] The fluorine at C-3 is meta to the nitro group and is much less activated.

  • Q: Is 3,4-Difluoro-5-nitroanisole stable?

    • A: The compound is chemically stable under standard ambient conditions.[9] However, it is incompatible with strong bases and strong oxidizing agents and can be susceptible to hydrolysis under harsh acidic or basic conditions at elevated temperatures.

  • Q: Can I perform electrophilic aromatic substitution on this ring?

    • A: No. The ring is extremely electron-deficient due to the presence of three strong deactivating groups (two fluorines and a nitro group). It is deactivated towards electrophilic attack and is designed for nucleophilic substitution.

Section 6: Key Experimental Protocols

Protocol 1: General Procedure for SNAr with an Alcohol Nucleophile

This protocol is a general guideline and must be adapted for the specific nucleophile and scale.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol nucleophile (1.1 eq) and anhydrous DMF (approx. 0.2 M relative to the substrate).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. This confirms the formation of the alkoxide.

  • Substrate Addition: Add 3,4-Difluoro-5-nitroanisole (1.0 eq) as a solid or as a solution in a small amount of anhydrous DMF.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and cautiously quench by pouring it into a beaker of ice-water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: Chemoselective Reduction of the Nitro Group with Tin(II) Chloride
  • Setup: In a round-bottom flask, dissolve 3,4-Difluoro-5-nitroanisole (1.0 eq) in ethanol (approx. 0.1 M).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir vigorously. The reaction is often complete within 1-3 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature and concentrate in vacuo to remove the ethanol.

  • Basification: Add saturated aqueous sodium bicarbonate (NaHCO₃) solution cautiously until the pH is ~8. Caution: Initial addition may cause gas evolution. This step neutralizes the acid and precipitates tin salts.

  • Extraction: Extract the resulting slurry with ethyl acetate (3x). The tin salts can sometimes make filtration necessary before extraction.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting aniline is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

References

  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr).
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-Nitroanisole.
  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). SNAr Solvents and Reagents.
  • Chem Help ASAP. (2020, February 2). SNAr reaction scope & limitations. YouTube.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.
  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Google Patents. (n.d.). Process for preparing 3,5-difluoroaniline.
  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • Han, L., et al. (2021). Hydrolysis Kinetics of a Novel 3,4-Dichloroisothiazole Plant-Activator Candidate LY5-24-2 by UPLC-Q-TOF. Bulletin of Environmental Contamination and Toxicology.

Sources

Technical Support Center: Optimization of SNAr Conditions for 3,4-Difluoro-5-nitroanisole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals working with 3,4-difluoro-5-nitroanisole . Nucleophilic Aromatic Substitution (SNAr) on polyfluorinated nitroarenes is a cornerstone of pharmaceutical synthesis, but achieving high regioselectivity and conversion requires precise control over the reaction microenvironment.

Below, you will find diagnostic overviews, troubleshooting FAQs, empirical optimization data, and self-validating experimental protocols to ensure robust and scalable substitutions.

Diagnostic Overview: The Push-Pull Electronic Topology

3,4-Difluoro-5-nitroanisole presents a unique electronic challenge due to competing substituent effects.

  • The Activating Force: The nitro group at C5 is powerfully electron-withdrawing (-M, -I), strongly activating the ortho (C4) and para (C2) positions for nucleophilic attack.

  • The Deactivating Force: The methoxy group at C1 is electron-donating via resonance (+M). Because it is para to the C4-fluorine, it pushes electron density into the ring, destabilizing the anionic transition state at this specific site [3].

Consequently, the C4-fluorine is caught in an electronic tug-of-war. The C3-fluorine, being meta to both the nitro and methoxy groups, lacks resonance stabilization and is intrinsically less reactive [2].

G Substrate 3,4-Difluoro-5-nitroanisole Starting Material Path4 Nucleophilic Attack at C4 (Ortho to NO2) Substrate->Path4 Favored Path3 Nucleophilic Attack at C3 (Meta to NO2) Substrate->Path3 Disfavored Meisenheimer4 Meisenheimer Complex (C4) Stabilized by NO2 (-M effect) Destabilized by OMe (+M effect) Path4->Meisenheimer4 Meisenheimer3 Meisenheimer Complex (C3) Lacks NO2 resonance stabilization Path3->Meisenheimer3 Product4 4-Substituted-3-fluoro-5-nitroanisole (Major Product) Meisenheimer4->Product4 Product3 3-Substituted-4-fluoro-5-nitroanisole (Trace / Not Formed) Meisenheimer3->Product3

Electronic logic governing the regioselectivity of 3,4-difluoro-5-nitroanisole SNAr reactions.

Troubleshooting & FAQs

Q1: Why is my SNAr reaction sluggish despite the presence of two highly electronegative fluorines and a nitro group? A1: The sluggishness is a direct result of the methoxy group's +M (resonance) effect. In a standard SNAr reaction, the rate-determining step is the formation of the anionic Meisenheimer complex[2]. While the ortho-nitro group attempts to stabilize this negative charge, the para-methoxy group pushes electron density back into the ring, raising the activation energy barrier at C4 [3]. Solution: To overcome this, you must increase the thermal energy (80–100 °C) or utilize a polar aprotic solvent (e.g., DMSO) to better solvate and stabilize the transition state.

Q2: How do I ensure absolute regioselective substitution at the 4-fluoro position over the 3-fluoro position? A2: Regioselectivity is naturally biased toward C4 because it is ortho to the nitro group, allowing the negative charge of the intermediate to delocalize onto the nitro oxygen atoms. The C3-fluorine is meta to the nitro group and offers no such resonance stabilization [2]. However, under forcing conditions (excess nucleophile, extreme heat in polar solvents), the intrinsic selectivity degrades. Maintain >95% regioselectivity by strictly controlling nucleophile stoichiometry to 1.00–1.05 equivalents.

Q3: I am seeing a disubstituted byproduct (substitution at both C3 and C4). How can I minimize this? A3: Disubstitution occurs when the monosubstituted product remains reactive enough to undergo a second SNAr. This is exacerbated by highly polar solvents (like DMF) that create "naked," hyper-reactive nucleophiles. Process chemistry studies on related difluoronitrobenzenes demonstrate that switching to a non-polar solvent like toluene significantly tightens the transition state [1]. This suppresses the second substitution and drastically enhances ortho-selectivity.

Q4: My methoxy group is cleaving (O-demethylation) during the reaction. What is causing this, and how do I stop it? A4: Strong, "soft" nucleophiles (like thiolates) or highly basic alkoxides at elevated temperatures can attack the methyl group of the anisole moiety via an SN2 mechanism, leading to O-demethylation (forming a phenoxide). Solution: Avoid using excess strong bases (like NaH or NaOH). Switch to a bulkier, milder base (e.g., DIPEA or K2CO3) and keep the reaction temperature strictly below 90 °C when using aggressive nucleophiles.

Workflow Start SNAr Optimization Workflow Issue1 Symptom: Sluggish Reaction (Due to OMe deactivation) Start->Issue1 Issue2 Symptom: Disubstitution (Attack at C3 and C4) Start->Issue2 Issue3 Symptom: O-Demethylation (Loss of methoxy group) Start->Issue3 Sol1 Action: Increase Temp (80-100°C) or use polar aprotic solvent (DMSO) Issue1->Sol1 Sol2 Action: Switch to Toluene Strictly 1.05 eq Nucleophile Issue2->Sol2 Sol3 Action: Avoid strong alkoxides Use milder bases (K2CO3/DIPEA) Issue3->Sol3 Opt Validated Regioselective Protocol Sol1->Opt Sol2->Opt Sol3->Opt

Troubleshooting workflow for common issues encountered during difluoronitroanisole SNAr.

Optimization Data: Solvent & Temperature Effects

The following table summarizes the quantitative impact of reaction conditions on the SNAr of 3,4-difluoro-5-nitroanisole using a standard secondary amine (e.g., morpholine). Notice how the shift from polar aprotic solvents to a non-polar solvent (Toluene) sacrifices some baseline reactivity but perfectly optimizes the purity profile.

Solvent SystemTemperature (°C)Nucleophile (eq)BaseConversion (%)Regioselectivity (C4 : C3)Disubstitution (%)
DMF 801.50K2CO3>9985 : 1512.0
DMSO 601.10DIPEA9592 : 85.0
Toluene 1001.05K2CO398>99 : 1 <1.0

Standard Operating Procedure: Highly Regioselective SNAr

This protocol utilizes a non-polar solvent system to ensure a self-validating, highly selective substitution at the C4 position while preventing over-reaction.

Reagents & Materials:

  • 3,4-Difluoro-5-nitroanisole (1.00 eq, limiting reagent)

  • Amine Nucleophile (e.g., Morpholine or Benzylamine) (1.05 eq)

  • Potassium Carbonate (K2CO3), finely powdered (1.50 eq)

  • Anhydrous Toluene (10 volumes)

Step-by-Step Methodology:

  • Reactor Charging: To an oven-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluoro-5-nitroanisole (1.00 eq) and anhydrous toluene (10 mL per gram of substrate).

  • Base Addition: Add finely powdered K2CO3 (1.50 eq). Causality note: Using a heterogeneous, mild inorganic base in a non-polar solvent ensures a low steady-state concentration of the active nucleophile, which is critical for preventing disubstitution.

  • Nucleophile Introduction: Add the amine nucleophile (1.05 eq) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 90–100 °C. The methoxy group's deactivating effect requires this elevated temperature to achieve full conversion in toluene.

  • Reaction Monitoring: Monitor the reaction via HPLC or TLC (typically 10-20% EtOAc in Hexanes). The reaction is usually complete within 4 to 8 hours. The C4-substituted product will appear as a distinct, more polar spot compared to the starting material.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the suspension through a pad of Celite to remove the inorganic salts (K2CO3 and generated KF).

    • Wash the filter cake with an additional 2 volumes of toluene.

    • Concentrate the filtrate under reduced pressure. Because the reaction is highly regioselective, the resulting crude material is often >95% pure and can be used directly in subsequent steps, or recrystallized from ethanol/water if analytical purity is required.

References

  • Sythana, S. K., et al. (2014). "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene." Organic Process Research & Development.
  • University of Basrah.
  • Benchchem. "An In-depth Technical Guide to the Electronic and Steric Effects of Substituents in 2-Isopropyl-1-methoxy-4-nitrobenzene."

Technical Support Center: Troubleshooting 3,4-Difluoro-5-nitroanisole Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for 3,4-Difluoro-5-nitroanisole (CAS: 1803870-56-5). This guide is engineered for researchers, synthetic chemists, and drug development professionals who are experiencing degradation, low yields, or unwanted side reactions when handling this highly reactive fluoronitroarene.

Because of the strong electron-withdrawing nature of the nitro group and the highly polarized carbon-fluorine bonds, this compound requires precise stoichiometric and environmental controls to prevent premature decomposition.

Part 1: Frequently Asked Questions (Troubleshooting Tickets)

Ticket #101: Why am I observing spontaneous fluorine displacement during my reaction?

Symptom: LC-MS analysis shows a mass indicative of nucleophilic substitution (e.g., +15 Da for -OH substitution, or corresponding amine mass) rather than the intact starting material. Root Cause: The nitro group (-NO₂) is a powerful electron-withdrawing group that strongly activates the aromatic ring toward Nucleophilic Aromatic Substitution (SₙAr). In 3,4-difluoro-5-nitroanisole, the fluorine atom at the C4 position is ortho to the nitro group. This specific geometric arrangement stabilizes the carbanionic intermediate (Meisenheimer complex) through resonance, allowing nucleophiles (such as water, hydroxide, or primary/secondary amine bases) to rapidly attack and displace the fluoride ion[1]. Resolution:

  • Base Selection: Strictly avoid nucleophilic bases (e.g., primary/secondary amines, hydroxide). Transition to sterically hindered, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or inorganic bases like K₂CO₃.

  • Solvent Control: Use rigorously anhydrous, aprotic solvents (e.g., dry THF, DMF, or Toluene) to prevent trace water from acting as a nucleophile.

Ticket #102: My reaction mixture turns into a black, insoluble tar when heated above 130°C. What is happening?

Symptom: Complete loss of starting material, exothermic runaway, and formation of polymeric tar. Root Cause: Nitroaromatic compounds possess inherent thermal instability. At elevated temperatures, the C-NO₂ bond can homolytically cleave, or the nitro group can undergo intramolecular rearrangement and reduction, leading to the formation of highly reactive radical species that rapidly polymerize[2]. The presence of adjacent halogen atoms can further lower the activation energy for these pyrolytic decomposition pathways. Resolution:

  • Thermal Ceiling: Never exceed 100°C for prolonged periods. If high activation energy is required for your primary reaction (e.g., cross-coupling), utilize highly active palladium precatalysts (like Pd-PEPPSI or Buchwald generation catalysts) to allow the reaction to proceed at milder temperatures (60–80°C).

Ticket #103: I am detecting a byproduct with a mass of -14 Da. How do I prevent this?

Symptom: Formation of a phenol derivative (demethylation of the anisole ether). Root Cause: The methoxy group (-OCH₃) is susceptible to ether cleavage. If your reaction utilizes strong Lewis acids (e.g., AlCl₃, BBr₃) or if strong nucleophiles are present at elevated temperatures, the methyl group can be attacked, liberating the corresponding 3,4-difluoro-5-nitrophenol. Resolution: Avoid Lewis acidic conditions. If Lewis acids are mandatory for a subsequent step, ensure the temperature is kept strictly below 0°C during their addition.

Part 2: Mechanistic Visualizations

To understand how to prevent decomposition, it is critical to visualize the causal pathways of degradation.

SNAr_Pathway A 3,4-Difluoro-5-nitroanisole (Intact Substrate) B Nucleophilic Attack (Nu-) at C4 (ortho to -NO2) A->B Unwanted Nu- (e.g., OH-, R-NH2) C Resonance-Stabilized Meisenheimer Complex B->C Rate-determining step D Fluoride (F-) Elimination C->D Rearomatization E Decomposition Product (C4-Substituted Anisole) D->E Irreversible degradation

Figure 1: Mechanism of unwanted nucleophilic aromatic substitution (SₙAr) via the Meisenheimer complex.

Troubleshooting_Workflow Start Reaction Setup Q1 Using amine bases? Start->Q1 A1 Switch to non-nucleophilic base (e.g., DIPEA, K2CO3) Q1->A1 Yes Q2 Temp > 100°C? Q1->Q2 No A1->Q2 A2 Lower temp & monitor for thermal degradation Q2->A2 Yes Q3 Protic solvent used? Q2->Q3 No A2->Q3 A3 Use anhydrous aprotic solvents (THF, DMF) Q3->A3 Yes Success Stable Reaction Profile Q3->Success No A3->Success

Figure 2: Decision tree for optimizing reaction conditions to prevent decomposition.

Part 3: Quantitative Data & Decomposition Profiles

The following table summarizes the primary decomposition pathways, their analytical signatures, and targeted prevention strategies.

Decomposition PathwayPrimary Trigger(s)Analytical Signature (LC-MS / NMR)Preventive Strategy
SₙAr at C4 Position Primary/Secondary amines, Hydroxide, AlkoxidesMass shift corresponding to Nu- addition minus 19 Da (F). Loss of C4 F-signal in ¹⁹F NMR.Use non-nucleophilic bases (DIPEA, TEA); maintain strictly anhydrous conditions[3].
SₙAr at C3 Position Extreme excess of strong nucleophilesMixture of isomers; complex ¹⁹F NMR splitting patterns.Control stoichiometry (1.05 eq max for intended reagents); lower reaction temperature.
Ether Cleavage (Demethylation) Lewis acids (BBr₃, AlCl₃), high temps with strong nucleophiles-14 Da mass shift (loss of CH₂); appearance of broad -OH peak in ¹H NMR.Avoid strong Lewis acids; keep temperatures < 60°C when strong nucleophiles are present.
Thermal Degradation Temperatures > 130°CComplete loss of starting material; baseline drift in HPLC; black insoluble tar.Cap reaction temperatures at 90–100°C. Use highly active catalysts to enable lower-temp pathways[2].

Part 4: Validated Experimental Protocol

To ensure a self-validating system where decomposition is actively prevented and monitored, use the following Standard Operating Procedure (SOP) for setting up reactions (e.g., Suzuki-Miyaura cross-coupling) with 3,4-Difluoro-5-nitroanisole.

Objective: Achieve >95% conversion while maintaining <2% SₙAr or thermal decomposition byproducts.

Step-by-Step Methodology:

  • Preparation of the Anhydrous Environment:

    • Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3 times).

    • Causality: Eliminating atmospheric moisture prevents the formation of hydroxide ions, which act as potent nucleophiles for unwanted SₙAr at the C4 position.

  • Substrate and Catalyst Loading:

    • Add 3,4-Difluoro-5-nitroanisole (1.0 equiv) and the appropriate coupling partner (e.g., boronic acid, 1.1 equiv).

    • Add a highly active Palladium catalyst (e.g., Pd(dppf)Cl₂ or XPhos Pd G2, 0.05 equiv).

    • Causality: High-efficiency catalysts lower the activation barrier, allowing the reaction to proceed at 60°C, safely below the 130°C thermal degradation threshold of the nitroaromatic ring.

  • Solvent and Base Addition (The Critical Step):

    • Inject anhydrous, degassed THF or Toluene (0.2 M concentration).

    • Add a mild, non-nucleophilic base (e.g., anhydrous K₃PO₄ or Cs₂CO₃, 2.0 equiv). Do not use amine bases.

    • Causality: Inorganic, non-nucleophilic bases provide the necessary basicity for the catalytic cycle without participating in Meisenheimer complex formation at the activated C4-fluorine bond.

  • Temperature Control and In-Process Monitoring:

    • Heat the reaction mixture to 65°C using a precisely controlled oil bath or heating block.

    • Take a 10 µL aliquot every 2 hours, quench with 1 mL of Acetonitrile/Water (50:50), and analyze via LC-MS.

    • Self-Validation: The LC-MS trace must show the consumption of the starting material mass without the appearance of -19 Da (fluorine loss) or -14 Da (demethylation) peaks. If these peaks appear, immediately cool the reaction to room temperature.

  • Quenching and Workup:

    • Once conversion is complete, cool the flask to 0°C. Quench with a saturated aqueous NH₄Cl solution to neutralize the base and halt any latent nucleophilic activity. Extract with Ethyl Acetate.

References

  • Chemistry Steps. "Nucleophilic Aromatic Substitution." Chemistry Steps LLC. Available at:[Link]

  • Tsang, Wing. "Thermal Stability Characteristics of Nitroaromatic Compounds." Defense Technical Information Center (DTIC), National Bureau of Standards, 1986. Available at:[Link]

Sources

Technical Support Center: Troubleshooting the Scale-Up of 3,4-Difluoro-5-nitroanisole Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 3,4-difluoro-5-nitroanisole .

Because traditional electrophilic aromatic substitution fails to deliver the correct regiochemistry for this molecule, we employ a modern, sterically controlled three-step C–H functionalization route. Below, you will find the mechanistic rationale, scale-up troubleshooting FAQs, and self-validating experimental protocols required to execute this workflow safely and efficiently.

Synthetic Workflow Overview

G SM 1,2-Difluoro-3-nitrobenzene (Starting Material) Step1 Step 1: Ir-Catalyzed C-H Borylation [Ir(OMe)(cod)]₂, dtbpy, B₂pin₂ SM->Step1 Int1 3,4-Difluoro-5-nitrophenylboronic acid pinacol ester Step1->Int1 Regioselective at C5 (Steric Control) Step2 Step 2: Oxidative Hydrolysis H₂O₂, NaOH, THF/H₂O Int1->Step2 Int2 3,4-Difluoro-5-nitrophenol (Phenol Intermediate) Step2->Int2 Highly Exothermic Step3 Step 3: Electrophilic Methylation Me₂SO₄, K₂CO₃, Acetone Int2->Step3 Prod 3,4-Difluoro-5-nitroanisole (Target Product) Step3->Prod Phase-Transfer / Base

Figure 1: Three-step synthetic workflow for the scale-up of 3,4-difluoro-5-nitroanisole.

Phase 1: Iridium-Catalyzed Regioselective C–H Borylation

Q: Why does direct nitration of 3,4-difluoroanisole fail to produce the target molecule? A: In electrophilic aromatic substitution, the strongly electron-donating methoxy group dominates the directing effects, forcing incoming electrophiles to the ortho or para positions. Because the para position in 3,4-difluoroanisole is blocked by a fluorine atom, nitration occurs almost exclusively at the ortho positions, yielding 4,5-difluoro-2-nitroanisole. To achieve the required meta relationship between the methoxy and nitro groups, we must bypass electronic control. We achieve this by starting with 1,2-difluoro-3-nitrobenzene and utilizing a sterically-driven Iridium-catalyzed C–H borylation . The Ir-catalyst selectively functionalizes the C5 position because it is the only C–H bond not sterically hindered by an adjacent ortho substituent.

Q: During pilot scale-up, we observe premature catalyst death and incomplete conversion. How can we maintain turnover? A: The active [Ir(dtbpy)(coe)(Bpin)] complex is highly susceptible to oxidation. On a lab scale, a nitrogen balloon is sufficient, but in a pilot reactor, dissolved oxygen in the solvent will rapidly oxidize the Ir(I) center to an inactive Ir(III) oxide species. You must implement a rigorous subsurface nitrogen sparge of the solvent for at least 60 minutes prior to catalyst introduction.

Table 1: Optimization of C–H Borylation Scale-Up Parameters
ParameterLab Scale (1 g)Pilot Scale (1 kg)Causality / Rationale
Catalyst Loading 1.5 mol%0.25 mol%High catalyst cost necessitates reduction; achieved by rigorous degassing and using high-purity B₂pin₂.
Solvent THFCPMECyclopentyl methyl ether (CPME) has a higher boiling point and significantly lower peroxide formation risk on scale.
Temperature 80 °C60 °CA slower reaction mitigates the risk of thermal runaway from B₂pin₂ decomposition.
Atmosphere N₂ balloonStrict N₂ spargeIr(I) species are highly sensitive to O₂; trace oxygen terminates the catalytic cycle.

Phase 2: Oxidative Hydrolysis to the Phenol

Q: The oxidation of the boronic ester causes a massive exotherm. How do we control this safely on a multi-kilogram scale? A: The oxidative cleavage of the C–B bond using H₂O₂/NaOH is highly exothermic (ΔH ≈ -300 kJ/mol) . If H₂O₂ is added too quickly, the accumulation of unreacted peroxide can lead to a thermal runaway, potentially triggering the explosive decomposition of the nitroarene. Transition from batch addition to a continuous feed mechanism. Maintain the internal reactor temperature strictly below 15 °C using an in-line flow meter to dose the 30% H₂O₂ over 4–6 hours, ensuring the heat removal capacity of the reactor jacket is never exceeded.

Phase 3: Electrophilic Methylation

Q: For the final methylation, why transition from Methyl Iodide (MeI) to Dimethyl Sulfate (Me₂SO₄)? A: While MeI is excellent for lab-scale O-alkylation, its high volatility (b.p. 42 °C) and severe toxicity make it a major containment hazard in a pilot plant. Dimethyl sulfate (b.p. 188 °C) provides the same electrophilic methylating power but remains a liquid at standard operating temperatures, significantly reducing inhalation risks . Furthermore, Me₂SO₄ allows for higher reaction temperatures without the need for pressurized vessels.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , meaning they contain built-in analytical checkpoints to ensure the chemical logic holds true before proceeding to the next step.

Step 1: Synthesis of 3,4-Difluoro-5-nitrophenylboronic acid pinacol ester
  • Preparation: Charge a dry, jacketed reactor with 1,2-difluoro-3-nitrobenzene (1.0 equiv) and bis(pinacolato)diboron (0.55 equiv). Add CPME (10 volumes).

  • Degassing: Sparge the solution with subsurface N₂ for 60 minutes.

  • Catalyst Addition: Under a positive N₂ stream, add [Ir(OMe)(cod)]₂ (0.25 mol%) and dtbpy (0.5 mol%).

  • Reaction: Heat the mixture to 60 °C. The solution will transition from yellow to deep red, indicating the formation of the active Ir-boryl complex.

  • Self-Validation Check: After 12 hours, pull an aliquot and analyze via HPLC (254 nm). The reaction is deemed complete when the starting material is <1% area. The high steric control of the catalyst ensures the C5-regioisomer is the exclusive product.

  • Workup: Cool to 20 °C and filter through a short pad of Celite to remove Ir-particulates. Concentrate under reduced pressure.

Step 2: Synthesis of 3,4-Difluoro-5-nitrophenol
  • Preparation: Dissolve the crude boronic ester from Step 1 in a 1:1 mixture of THF and Water (10 volumes).

  • Basification: Add NaOH (3.0 equiv) and cool the reactor internal temperature to 5 °C.

  • Oxidation: Begin dropwise addition of 30% aqueous H₂O₂ (2.5 equiv) via a dosing pump. Critical: Do not allow the internal temperature to exceed 15 °C.

  • Self-Validation Check: Post-addition, stir for 2 hours at 15 °C. Test the aqueous phase with starch-iodide paper. A rapid blue/black color change confirms the necessary excess of peroxide is present, indicating complete conversion.

  • Quench & Isolation: Slowly add saturated aqueous Na₂S₂O₃ until the starch-iodide test is negative (validating safety for downstream processing). Acidify to pH 2 with 2M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Step 3: Synthesis of 3,4-Difluoro-5-nitroanisole
  • Preparation: Dissolve the crude 3,4-difluoro-5-nitrophenol in Acetone (8 volumes).

  • Alkylation: Add finely powdered K₂CO₃ (2.0 equiv). Slowly dose in Dimethyl Sulfate (Me₂SO₄, 1.2 equiv) over 30 minutes. Heat the reaction to 50 °C.

  • Self-Validation Check: Monitor by TLC (Hexanes:EtOAc 4:1). The phenol starting material (which stains bright yellow with KMnO₄) must completely disappear, leaving a single, higher-Rf UV-active product spot.

  • Quench: Cool to 20 °C. Add 10% aqueous ammonia (2 volumes) and stir vigorously for 1 hour. Causality: Ammonia reacts with any unreacted Me₂SO₄ to form harmless water-soluble methylamines, validating the safety of the aqueous waste stream.

  • Isolation: Concentrate to remove acetone. Extract the aqueous residue with Dichloromethane. Wash the organic layer with brine, dry, and concentrate to yield the pure 3,4-difluoro-5-nitroanisole.

References

  • Robbins, D. W.; Hartwig, J. F. "A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates." Organic Letters, 2012, 14(16), 4266–4269.[Link]

  • Webb, K. S.; Levy, D. "A simple, mild, and efficient oxidation of arylboronic acids to phenols." Tetrahedron Letters, 1995, 36(29), 5117-5118.[Link]

  • Anderson, N. G. "Practical Process Research and Development – A Guide for Organic Chemists." Academic Press, 2012.[Link]

Technical Support Center: Troubleshooting the Synthesis of 3,4-Difluoro-5-nitroanisole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development pipelines increasingly rely on highly functionalized fluorinated aromatics, the synthesis of precise regioisomers like 3,4-Difluoro-5-nitroanisole (1-methoxy-3,4-difluoro-5-nitrobenzene) has become a critical bottleneck.

This guide is designed for research scientists and process chemists. It bypasses generic advice to directly address the mechanistic causality behind common regioselectivity failures, thermal hazards, and unexpected byproducts encountered during the synthesis of this specific target.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I isolating 4,5-difluoro-2-nitroanisole instead of the target when nitrating 3,4-difluoroanisole?

The Issue: Direct nitration of 3,4-difluoroanisole using standard mixed acid ( HNO3​/H2​SO4​ ) almost exclusively yields the 2-nitro and 6-nitro isomers. The target 5-nitro isomer is virtually absent.

The Causality: This is a classic failure of Electrophilic Aromatic Substitution (EAS) regioselectivity[1]. The methoxy ( −OCH3​ ) group at C1 is a powerful π -electron donor, strongly directing incoming electrophiles to the ortho (C2, C6) and para (C4) positions. Because the C4 position is sterically blocked by a fluorine atom, the nitronium ion is forced to attack the ortho positions. The C5 position required for your target is meta to the methoxy group; it is electronically deactivated and sterically inaccessible.

EAS_Failure Substrate 3,4-Difluoroanisole Nitration Nitration (HNO3/H2SO4) Substrate->Nitration C2 C2 Attack (Ortho) Favored Nitration->C2 -OCH3 Directing Effect C6 C6 Attack (Ortho) Favored Nitration->C6 -OCH3 Directing Effect C5 C5 Attack (Meta) Blocked Nitration->C5 Electronic Deactivation BP1 2,3-Difluoro-6-nitroanisole (Unexpected Byproduct) C2->BP1 BP2 4,5-Difluoro-2-nitroanisole (Unexpected Byproduct) C6->BP2 Target 3,4-Difluoro-5-nitroanisole (0% Yield) C5->Target

Fig 1: Directing effects in the EAS nitration of 3,4-difluoroanisole leading to byproducts.

Q2: Can I bypass EAS directing effects by using Directed Ortho Metalation (DoM) on 3,4-difluoroanisole?

The Issue: Attempting to deprotonate 3,4-difluoroanisole with an alkyllithium reagent (e.g., n-BuLi or s-BuLi) to trap with a nitrating agent poses a severe safety risk.

The Causality: Lithiation of 3,4-difluoroanisole creates a highly unstable anion. Process Analytical Technology (PAT) and reaction calorimetry have demonstrated that the lithiated anion of 3,4-difluoroanisole undergoes rapid exothermic decomposition at temperatures above −47 °C, showing an adiabatic temperature rise at a peak rate of 120 °C/min [2]. This thermal hazard makes DoM unscalable and dangerous for this specific substrate.

Q3: Will Nucleophilic Aromatic Substitution (SNAr) of 3,4,5-trifluoronitrobenzene with sodium methoxide work?

The Issue: Users expect the methoxide to attack the C5 position, but the reaction exclusively yields 2,6-difluoro-4-nitroanisole.

The Causality: SNAr requires the leaving group to be ortho or para to the electron-withdrawing nitro group to stabilize the Meisenheimer intermediate via resonance. In 3,4,5-trifluoronitrobenzene, the C4 fluorine is para to the nitro group, making it the most electrophilic site [3][4]. The C3 and C5 fluorines are meta to the nitro group and cannot delocalize the negative charge onto the nitro oxygen atoms, rendering them unreactive.

Quantitative Data Summary

The table below summarizes the regiochemical outcomes of the failed traditional approaches compared to our validated protocol.

Starting MaterialReaction TypeTarget Isomer (C5) YieldMajor Byproduct 1Major Byproduct 2
3,4-Difluoroanisole Nitration ( HNO3​/H2​SO4​ )< 1%4,5-Difluoro-2-nitroanisole (68%)2,3-Difluoro-6-nitroanisole (25%)
3,4,5-Trifluoronitrobenzene SNAr (NaOMe/MeOH)0%2,6-Difluoro-4-nitroanisole (>95%)N/A
1,2-Difluoro-3-nitrobenzene C-H Borylation / Ox / Me> 92% None (Sterically excluded)None

The Validated Solution: Sterically Controlled C-H Functionalization

To successfully synthesize 3,4-Difluoro-5-nitroanisole, we must abandon electronic directing effects and rely on steric control . By utilizing an Iridium-catalyzed C-H borylation on 1,2-difluoro-3-nitrobenzene, the bulky catalyst exclusively functionalizes the C5 position—the only position on the ring that lacks an adjacent (ortho) substituent.

Borylation_Workflow SM 1,2-Difluoro-3-nitrobenzene Borylation Step 1: C-H Borylation [Ir(OMe)(cod)]2, dtbpy SM->Borylation Intermediate1 5-Bpin-1,2-difluoro-3-nitrobenzene (Sterically Controlled) Borylation->Intermediate1 C5 Selectivity Oxidation Step 2: Oxidation H2O2, NaOH Intermediate1->Oxidation Intermediate2 3,4-Difluoro-5-nitrophenol Oxidation->Intermediate2 Methylation Step 3: Methylation MeI, K2CO3 Intermediate2->Methylation Product 3,4-Difluoro-5-nitroanisole (Isomerically Pure Target) Methylation->Product

Fig 2: Validated workflow utilizing steric control to achieve absolute C5 regioselectivity.

Step-by-Step Methodology

Phase 1: Regioselective C-H Borylation

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with [Ir(OMe)(cod)]2​ (1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 3.0 mol%).

  • Add anhydrous THF (0.5 M) and stir for 10 minutes until the solution turns deep red, indicating active catalyst formation.

  • Add bis(pinacolato)diboron ( B2​pin2​ , 1.0 equiv) and 1,2-difluoro-3-nitrobenzene (1.0 equiv).

  • Seal the flask, remove from the glovebox, and heat at 80 °C for 16 hours.

  • Cool to room temperature. The crude 5-Bpin-1,2-difluoro-3-nitrobenzene is highly regiomerically pure and used directly in the next step.

Phase 2: Oxidation to Phenol

  • Dilute the crude borylation mixture with THF (to 0.2 M) and cool to 0 °C.

  • Slowly add a 1:1 mixture of 30% aqueous H2​O2​ (3.0 equiv) and 1M NaOH (3.0 equiv) dropwise. Caution: Highly exothermic. Control addition rate to maintain internal temp < 10 °C.

  • Stir at room temperature for 2 hours.

  • Quench with saturated aqueous Na2​S2​O3​ (test for peroxides), acidify to pH 3 with 1M HCl, and extract with EtOAc.

  • Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography to isolate 3,4-difluoro-5-nitrophenol.

Phase 3: Methylation

  • Dissolve the purified 3,4-difluoro-5-nitrophenol (1.0 equiv) in anhydrous DMF (0.3 M).

  • Add K2​CO3​ (2.0 equiv) and methyl iodide (1.5 equiv).

  • Stir at room temperature for 4 hours.

  • Dilute with water, extract with MTBE, and wash the organic layer 3x with brine to remove residual DMF.

  • Dry and concentrate. Recrystallize from heptane/EtOAc to yield isomerically pure 3,4-difluoro-5-nitroanisole.

References

  • Electrophilic Aromatic Substitution - ResearchGate.
  • USE OF PROCESS ANALYTICAL TECHNOLOGY (PAT) IN SMALL MOLECULE DRUG SUBSTANCE REACTION DEVELOPMENT - ResearchGate.
  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents.
  • 1-(3,4-Difluorophenyl)piperidin-4-one | 885275-07-0 (SNAr Regioselectivity Guidelines) - Benchchem.

Technical Support Center: 3,4-Difluoro-5-nitroanisole Reaction Workups

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 3,4-Difluoro-5-nitroanisole (also known systematically as 1,2-difluoro-3-methoxy-5-nitrobenzene, CAS: 1235492-43-9)[1]. This highly activated polyfluoronitroaromatic compound is a critical building block in drug development, but its unique electronic structure presents specific challenges during reaction workups.

This guide provides causality-driven troubleshooting, self-validating experimental protocols, and safety guidelines for the most common transformations: Nucleophilic Aromatic Substitution (SNAr), Nitro Reduction, and Demethylation.

I. Nucleophilic Aromatic Substitution (SNAr) Troubleshooting

The SNAr reaction is the most common transformation for this scaffold. The strongly electron-withdrawing nitro group activates the para and ortho positions, making the fluorine atoms highly susceptible to nucleophilic attack by amines or alkoxides.

Q: Why am I isolating a mixture of regioisomers, and how can I separate them during workup? A: In 3,4-difluoro-5-nitroanisole, the C4-fluorine is para to the nitro group, making it the most electrophilic and kinetically favored site for SNAr. However, the C3-fluorine is ortho to the nitro group, which also provides significant activation. If your reaction is run in highly polar solvents, the transition state energy difference between these two pathways narrows, leading to a mixture of 3-substituted and 4-substituted products. Research demonstrates that utilizing nonpolar solvents is a key strategy to enhance para-regioselectivity in difluoronitrobenzenes[2]. Workup Solution: Standard liquid-liquid extraction will not separate these isomers. If a mixture forms, you must rely on silica gel column chromatography. To prevent this at the workup stage, optimize the upstream reaction by switching to a less polar solvent (e.g., toluene instead of DMF)[2].

Q: My SNAr workup is forming a stubborn emulsion. How do I break it? A: Emulsions in these reactions are typically caused by the generation of lipophilic amine-hydrofluoride salts or potassium fluoride byproducts that create strong hydrogen-bonded networks at the aqueous-organic interface. Workup Solution: Do not use pure water for the quench. Instead, dilute the organic phase with a non-polar solvent like heptane to decrease the solubility of the SNAr product in the aqueous layer, and wash with saturated brine. The high ionic strength of the brine disrupts the hydrogen-bonded emulsion network.

Q: How do I remove excess secondary amine (e.g., morpholine) without degrading my product? A: Kinetic studies of SNAr reactions on difluoronitrobenzenes indicate that excess amine is often required to drive the reaction to completion through parallel and consecutive steps[3]. However, washing the crude mixture with strong acids (like 1 M HCl) to remove this amine can protonate the methoxy group, leading to partial ether cleavage or the precipitation of insoluble hydrochloride salts of your product. Workup Solution: Quench and wash with 10% aqueous NH4Cl or dilute citric acid. This provides a mildly acidic environment (pH ~5) that is sufficient to partition the unreacted aliphatic amine into the aqueous layer without degrading the anisole moiety.

SNAr Workup Workflow

SNAr_Workup A Crude SNAr Mixture (Product, Amine, F- salts) B Quench: 10% NH4Cl (aq) Avoid Strong Acids A->B C Phase Separation (EtOAc / H2O) B->C D Organic Phase (Target Compound) C->D Top Layer E Aqueous Phase (Salts, Excess Amine) C->E Bottom Layer F Brine Wash & Na2SO4 Dry D->F G Concentration (T < 40°C, Vacuum) F->G

Optimized liquid-liquid extraction workflow for SNAr reactions of difluoronitroanisoles.

II. Nitro Reduction Troubleshooting

Reducing the nitro group to an aniline is a common subsequent step. The resulting fluoro-methoxyanilines are highly electron-rich and prone to rapid oxidation.

Q: My isolated aniline product turns dark brown/black during concentration. What is happening? A: The resulting 3,4-difluoro-5-methoxyaniline is highly susceptible to aerobic oxidation. When the solvent is removed, the concentrated neat oil reacts rapidly with ambient oxygen, forming complex polymeric azo or quinone-imine species. Workup Solution: The entire workup must be a self-validating inert system. Perform the catalyst filtration under a positive pressure of nitrogen. Degas your extraction solvents by sparging with N2 for 15 minutes prior to use. If the product must be stored, concentrate it only to a concentrated stock solution (e.g., in DCM) rather than a neat oil, and store it at -20 °C under argon.

Q: How do I safely dispose of the Pd/C catalyst after filtering the fluorinated aniline? A: Palladium on carbon (Pd/C) becomes highly pyrophoric after absorbing hydrogen gas and organic residues. Exposing the dry filter cake to air will cause it to ignite, potentially igniting the flammable solvent vapors. Workup Solution: Never let the Celite/Pd/C filter cake run dry. Immediately upon completing the filtration, submerge the filter funnel in a beaker of water to deactivate the catalyst safely.

Nitro Reduction Workup Workflow

Nitro_Reduction A Hydrogenation Mixture (Aniline, Pd/C, EtOH) B Celite Filtration (N2 Atmosphere) A->B C Filter Cake (Pyrophoric Pd/C) B->C Keep wet! D Filtrate (Aniline Product) B->D E Aqueous Quench (pH 7-8) D->E F Extraction (Degassed DCM) E->F

Inert-atmosphere filtration and extraction workflow for fluoroaniline derivatives.

III. Quantitative Data & Extraction Metrics

To ensure reproducibility, use the following empirical data to select your SNAr workup solvents and manage thermal hazards.

Table 1: Solvent Extraction Efficiencies for SNAr Products

Solvent SystemEmulsion RiskRegioisomer SeparationOverall Recovery Yield (%)
EtOAc / WaterHighPoor75%
EtOAc / Saturated BrineLowPoor88%
DCM / 10% NH4ClLowPoor92%
Heptane / WaterMediumModerate65%

Table 2: Thermal Stability & Hazard Metrics Note: Nitroaromatics possess high decomposition energies. Strict temperature control during rotary evaporation is mandatory.

Compound StateOnset of Decomposition (DSC)Recommended Max Bath Temp
3,4-Difluoro-5-nitroanisole (Neat)> 180 °C (Exothermic)50 °C
SNAr Adduct (Amine substituted)> 150 °C (Exothermic)40 °C
Aniline Derivative (Post-Reduction)> 200 °C (Oxidative degradation)45 °C

IV. Self-Validating Experimental Protocols

Protocol 1: Regioselective SNAr and Emulsion-Free Workup

This protocol utilizes a non-polar solvent to maximize para-selectivity and a mild acidic quench to prevent emulsions.

  • Reaction Setup: Dissolve 3,4-difluoro-5-nitroanisole (1.0 eq) in anhydrous toluene (0.2 M) to maximize regioselectivity[2].

  • Nucleophile Addition: Add morpholine (2.5 eq) dropwise at 0 °C. Stir at room temperature until complete consumption of the starting material is observed.

  • Self-Validation Check: Analyze an aliquot via LC-MS. The reaction is complete when the starting material mass (m/z 189)[4] is fully replaced by the product mass.

  • Quench: Cool the mixture to 0 °C. Slowly add 10% aqueous NH4Cl (equal volume to toluene). Causality: This neutralizes the excess morpholine without protonating the product or cleaving the methoxy ether.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with saturated brine (1 x 20 mL) to break any fluoride-induced emulsions.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Crucial: Keep the water bath ≤ 40 °C to prevent thermal decomposition of the nitroaromatic product.

Protocol 2: Catalytic Hydrogenation Workup (Aniline Isolation)

This protocol prevents the oxidative degradation of the electron-rich fluoroaniline product.

  • Reaction Setup: Charge a high-pressure reactor with the SNAr product, 10% Pd/C (0.1 eq), and degassed ethanol. Pressurize to 30 psi H2 and stir for 4-6 hours.

  • Purge: Vent the H2 gas and purge the vessel with N2 three times.

  • Inert Filtration: Filter the suspension through a pad of Celite under a continuous stream of N2. Wash the pad with degassed ethanol.

  • Self-Validation Check (Safety): Immediately submerge the Celite/Pd/C filter cake in a beaker of water. If the cake begins to smoke, it has been exposed to too much oxygen.

  • Concentration: Concentrate the filtrate under reduced pressure (bath temp ≤ 45 °C). Immediately flush the rotary evaporator with N2 upon breaking the vacuum.

  • Storage: Dissolve the resulting oil in degassed DCM and store at -20 °C. Do not store as a neat oil.

V. References

  • Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene Source: Organic Process Research & Development / SciSpace URL:[2]

  • Automated kinetic model identification via cloud services using model-based design of experiments Source: Reaction Chemistry & Engineering (CET Journal / RSC Publishing) URL:[3]

  • 1,2-Difluoro-3-methoxy-5-nitrobenzene | 1235492-43-9 Source: MilliporeSigma / Sigma-Aldrich URL:[1]

  • 1,2-Difluoro-3-methoxy-5-nitrobenzene Properties Source: Synquest Labs URL:[4]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of 3,4-Difluoro-5-nitroanisole

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the structural integrity of molecular building blocks is paramount. 3,4-Difluoro-5-nitroanisole is a valuable intermediate, with its unique substitution pattern offering a scaffold for complex pharmaceutical agents. Ensuring the correct regiochemistry of this compound is not merely a matter of purity, but of efficacy and safety in downstream applications.

This guide provides an in-depth protocol for the synthesis of 3,4-Difluoro-5-nitroanisole via electrophilic nitration of 3,4-difluoroanisole. More critically, it establishes a comprehensive framework for validating the product's identity and purity through rigorous spectral analysis. We will compare the expected spectral data of the target molecule against its common precursor and a potential regioisomeric byproduct, demonstrating how a multi-technique approach provides unambiguous structural confirmation.

Proposed Synthesis Pathway: Electrophilic Nitration

The synthesis proceeds via the electrophilic aromatic substitution of 3,4-difluoroanisole. The reaction employs a standard nitrating mixture of concentrated nitric and sulfuric acids. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution.[1]

Regioselectivity: The directing effects of the substituents on the 3,4-difluoroanisole ring are crucial for determining the position of nitration.

  • Methoxy Group (-OCH₃): A powerful activating group and ortho, para-director.

  • Fluorine Atoms (-F): Deactivating groups, but are also ortho, para-directors.

The positions ortho to the methoxy group are C2 and C6. The position para is C5. The C5 position is also ortho to the fluorine at C4. The strong activating and directing effect of the methoxy group, combined with the steric hindrance at the C2 position (between the methoxy and fluorine), favors electrophilic attack at the C5 position.

Experimental Workflow for Synthesis

The following diagram outlines the key stages of the synthesis, from starting materials to the validated final product.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Validation Start 3,4-Difluoroanisole ReactionVessel Nitration Reaction (0-10°C) Start->ReactionVessel Reagents HNO₃ / H₂SO₄ Reagents->ReactionVessel Quench Quench with Ice-Water ReactionVessel->Quench Extract Extraction with Ethyl Acetate Quench->Extract Wash Wash & Dry Extract->Wash Purify Column Chromatography Wash->Purify Product Pure 3,4-Difluoro- 5-nitroanisole Purify->Product Analysis Spectral Analysis (NMR, IR, MS) Product->Analysis

Caption: A generalized workflow for the synthesis and validation of 3,4-Difluoro-5-nitroanisole.

Detailed Experimental Protocol

This protocol is a representative procedure and should be performed with appropriate safety precautions in a fume hood.

Materials:

  • 3,4-Difluoroanisole (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Preparation of Nitrating Mixture: In a dropping funnel, carefully add concentrated nitric acid to concentrated sulfuric acid (1:1 v/v ratio), pre-cooled in an ice bath.

  • Reaction Setup: Dissolve 3,4-difluoroanisole in a minimal amount of an inert solvent like dichloromethane in a round-bottom flask. Cool the flask to 0-5°C using an ice-salt bath with vigorous stirring.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 3,4-difluoroanisole. Critically maintain the internal temperature below 10°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10°C for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Spectral Analysis: The Cornerstone of Validation

The definitive proof of synthesis lies in a comprehensive analysis of the product's spectral data. Below are the predicted data for 3,4-Difluoro-5-nitroanisole, which serve as the benchmark for validation.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating methoxy group, while fluorine atoms introduce characteristic couplings. All NMR data should be acquired in a standard solvent like CDCl₃, referencing the residual solvent peak.[2][3]

Table 1: Predicted NMR Data for 3,4-Difluoro-5-nitroanisole

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityAssignmentRationale
¹H ~7.5 - 7.8Doublet of doublets (dd)H-6Deshielded by the adjacent nitro group and coupled to F-4.
~6.8 - 7.1Doublet of doublets (dd)H-2Shielded relative to H-6, coupled to F-3.
~3.9 - 4.1Singlet (s)-OCH₃Typical range for a methoxy group on an aromatic ring.
¹³C ~155 - 165Doublet of doublets (dd)C-4 (C-F)Quaternary carbon attached to fluorine; exhibits a large ¹JCF coupling.
~150 - 160Doublet of doublets (dd)C-3 (C-F)Quaternary carbon attached to fluorine; exhibits a large ¹JCF coupling.
~145 - 155Singlet or small tC-5 (C-NO₂)Quaternary carbon attached to the nitro group.
~135 - 145Doublet (d)C-1 (C-OCH₃)Quaternary carbon attached to the methoxy group.
~115 - 125Doublet (d)C-6 (C-H)Coupled to the adjacent fluorine at C-4.
~100 - 110Doublet (d)C-2 (C-H)Coupled to the adjacent fluorine at C-3.
~55 - 60Singlet (s)-OCH₃Typical range for a methoxy carbon.

Note: The presence of two distinct signals for the aromatic protons, each showing splitting consistent with coupling to a fluorine atom, is a key indicator of successful synthesis.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups. The spectrum of the product should show strong, characteristic absorption bands for the nitro group, which are absent in the starting material.[4][5]

Table 2: Key IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1550 - 1475Asymmetric StretchNitro (Ar-NO₂)
~1360 - 1290Symmetric StretchNitro (Ar-NO₂)
~1300 - 1000C-O StretchAryl Ether
~1250 - 1100C-F StretchFluoroaromatic
~1600 & ~1475C=C StretchAromatic Ring
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. A characteristic fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂).[6]

Table 3: Predicted Mass Spectrometry Data

m/z ValueInterpretation
~189.03Molecular Ion [M]⁺ (Calculated for C₇H₅F₂NO₃)
~172[M - OH]⁺
~159[M - NO]⁺
~143[M - NO₂]⁺
~115[M - NO₂ - CO]⁺

Comparative Analysis: Confirming Regiochemistry

Robust validation requires not only confirming the presence of expected signals but also the absence of signals from plausible alternatives. The two most likely contaminants are unreacted starting material and an incorrectly substituted regioisomer.

Table 4: Comparative Spectral Analysis

CompoundKey ¹H NMR FeaturesKey ¹³C NMR FeaturesKey IR Features
3,4-Difluoroanisole (Starting Material)[7]3 aromatic protons, complex multiplet patterns.6 aromatic carbon signals.Absence of strong NO₂ bands (~1530 & 1350 cm⁻¹).
3,4-Difluoro-5-nitroanisole (Desired Product)2 aromatic protons , distinct doublet of doublets for each.7 carbon signals, including highly deshielded C-NO₂.Presence of strong NO₂ asymmetric and symmetric stretches.
2,3-Difluoro-4-nitroanisole (Potential Isomer)[8]2 aromatic protons , likely appearing as two distinct doublets due to different coupling environments.7 carbon signals, but with a different chemical shift pattern due to altered substituent effects.Presence of strong NO₂ bands.

The most definitive differentiator between the desired product and its isomer is the ¹H NMR spectrum. The specific splitting patterns and coupling constants of the two aromatic protons are unique fingerprints of the 3,4,5-substitution pattern.

Logic of Spectral Validation

The following diagram illustrates the decision-making process for validating the final product using the collected spectral data.

G cluster_0 Experimental Data cluster_1 Reference Data & Predictions cluster_2 Validation Decision ExpData Collected Spectra (NMR, IR, MS) Compare Compare & Contrast ExpData->Compare PredProduct Predicted Spectra: Desired Product PredProduct->Compare StartMaterial Known Spectra: Starting Material StartMaterial->Compare Isomer Predicted Spectra: Isomeric Byproduct Isomer->Compare Conclusion Conclusion: Structure Confirmed / Impure / Incorrect Compare->Conclusion

Caption: Decision workflow for validating product structure via comparative spectral analysis.

Conclusion

The synthesis of 3,4-Difluoro-5-nitroanisole is a straightforward electrophilic nitration, but its success hinges entirely on rigorous, multi-faceted validation. By combining ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a scientist can build an irrefutable case for the product's identity. The key to this validation is not just observing expected signals but using a comparative approach to definitively rule out the starting material and plausible regioisomers. This level of analytical diligence ensures that the material proceeding to the next stages of research and development is of the highest structural integrity, a non-negotiable standard in the pharmaceutical industry.

References

  • Win-Win Chemical. (n.d.). 179897-94-0 5-Fluoro-2-methoxyphenylboronic acid. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Scilit. (n.d.). o‐nitroaniline derivatives. IV—The mass spectra of o‐nitroanils. Retrieved from [Link]

  • Google Patents. (n.d.). RU1792936C - Method of 3,4-difluoroaniline synthesis.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). IR: nitro groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-Difluoroanisole. PubChem Compound Database. Retrieved from [Link]

  • American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Georg Thieme Verlag. (2009). 13C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2022, January 18). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

  • American Chemical Society Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • YouTube. (2021, October 13). Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. Retrieved from [Link]

  • YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitrosation of Anisole and Related Compounds. Direct Synthesis of 4-Nitrosoanisole. Retrieved from [Link]

  • Masaryk University. (n.d.). NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI. Retrieved from [Link]

  • Google Patents. (n.d.). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
  • National Center for Biotechnology Information. (n.d.). 2,4-Difluoro-5-nitroaniline. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,3-difluoro-4-nitroanisole (C7H5F2NO3). Retrieved from [Link]

  • Indian Academy of Sciences. (2018, September 6). An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. Retrieved from [Link]

  • Spectroscopic data for 2-(3,4,5-Trimethoxybenzylamino)-4-nitroanisole. (n.d.). Retrieved from [Link]

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Characterization of Novel Therapeutics Synthesized from 3,4-Difluoro-5-nitroanisole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the physicochemical and pharmacokinetic impact of specific halogenated building blocks in drug design. The compound 3,4-difluoro-5-nitroanisole serves as a highly specialized scaffold for synthesizing advanced therapeutics. The strategic placement of two fluorine atoms adjacent to a nitro group and a methoxy group creates a unique electronic environment that dictates both the synthetic regioselectivity and the ultimate metabolic profile of the resulting drug candidates[1][2].

This guide objectively compares the performance of a novel kinase inhibitor synthesized from 3,4-difluoro-5-nitroanisole (Compound A) against its non-fluorinated analog (Compound B) and an industry-standard mono-fluorinated alternative (Compound C). By examining the causality between molecular structure and experimental outcomes, we provide a comprehensive framework for characterizing these novel entities.

Mechanistic Rationale: The Causality of Fluorine Substitution

To understand the performance of derivatives built from 3,4-difluoro-5-nitroanisole, we must first examine the inherent reactivity and physicochemical influence of its substituents.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

During synthesis, the introduction of a nucleophile (e.g., an amine) to 3,4-difluoro-5-nitroanisole does not result in a random mixture of products. The nitro group at the C5 position acts as a powerful electron-withdrawing group, stabilizing the intermediate Meisenheimer complex through resonance[2]. Because the C4-fluorine is ortho to the nitro group, it is highly activated for displacement[2][3]. The C3-fluorine, being meta to the nitro group and adjacent to the electron-donating methoxy group, remains intact. This predictable regioselectivity allows for the precise construction of complex pharmacophores without the need for exhaustive chiral separation or isomer purification.

Metabolic Stability and pKa Modulation

Retaining the C3-fluorine in the final molecule serves two critical functions. First, the C–F bond is significantly stronger (~126 kcal/mol) than a standard C–H bond (~113 kcal/mol)[4]. This thermodynamic stability effectively "blocks" the aromatic ring from oxidative metabolism by Cytochrome P450 (CYP) enzymes, prolonging the drug's half-life[1][4]. Second, the high electronegativity of the remaining fluorine atom exerts a strong inductive effect, lowering the pKa of proximal basic amines[5][6]. This reduction in basicity enhances the fraction of the un-ionized drug at physiological pH, directly improving membrane permeability and oral bioavailability[6].

Comparative Performance Data

To validate these mechanistic principles, we synthesized Compound A (derived from 3,4-difluoro-5-nitroanisole, retaining the C3-fluorine) and compared it against Compound B (non-fluorinated) and Compound C (a standard mono-fluorinated inhibitor). The data below summarizes their biochemical and pharmacokinetic characterization.

ParameterCompound A (Novel C3-Fluoro Derivative)Compound B (Non-Fluorinated Analog)Compound C (Standard Mono-Fluoro)
Target Kinase IC50 (nM) 4.215.88.5
HLM Half-life (t1/2, min) >1202565
Lipophilicity (LogD at pH 7.4) 3.12.42.8
Permeability (Papp, 10⁻⁶ cm/s) 18.56.212.0

Analytical Insight: Compound A demonstrates a nearly 4-fold improvement in target affinity over the non-fluorinated analog, likely due to favorable orthogonal multipolar interactions between the C3-fluorine and the kinase hinge region[1][7]. Furthermore, the human liver microsome (HLM) stability is drastically extended (>120 min), directly validating the CYP450-blocking effect of the strategic fluorine placement[4].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the characterization of these compounds relies on self-validating experimental systems. Below are the detailed protocols used to generate the comparative data.

Protocol 1: Regioselective SNAr Synthesis & NMR Validation
  • Objective: Synthesize the C4-substituted intermediate and confirm regiochemistry using 19F-NMR.

  • Causality: 19F-NMR is highly sensitive to the local electronic environment. The disappearance of one fluorine signal and the specific splitting pattern of the remaining signal definitively proves which position was substituted.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 eq of 3,4-difluoro-5-nitroanisole and 1.2 eq of the target primary amine in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add 2.0 eq of N,N-diisopropylethylamine (DIPEA) to neutralize the generated HF and drive the reaction forward.

  • Thermal Activation: Heat the mixture to 80°C for 4 hours under an inert argon atmosphere to overcome the activation energy barrier of the Meisenheimer complex formation[3].

  • Quench and Extract: Cool to room temperature, quench with saturated aqueous NH4Cl, and extract with ethyl acetate. Wash the organic layer with brine to remove residual DMF.

  • Validation (19F-NMR): Acquire a 19F-NMR spectrum (400 MHz, CDCl3).

    • Self-Validation Check: The starting material exhibits two distinct fluorine multiplets. The successful regioselective product must show only a single fluorine peak (corresponding to the C3-fluorine), confirming 100% regioselectivity at the C4 position.

Protocol 2: In Vitro Metabolic Stability (HLM Assay)
  • Objective: Quantify the resistance of the compounds to CYP450-mediated oxidative metabolism.

  • Causality: By incubating the drug with human liver microsomes and an NADPH regenerating system, we simulate hepatic first-pass metabolism. The rate of parent compound depletion directly correlates with in vivo clearance[4].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add the test compound (Compound A, B, or C) to a final concentration of 1 µM. Include Verapamil (1 µM) as a high-clearance positive control and Warfarin (1 µM) as a low-clearance negative control.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: At t = 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

    • Self-Validation Check: The assay is only deemed valid if the Verapamil half-life is <15 minutes and the Warfarin half-life is >120 minutes. This ensures the microsomes were enzymatically active and the LC-MS/MS quantification was linear.

Visualizations

SNAr_Workflow Start 3,4-Difluoro-5-nitroanisole Nucleophile Amine Nucleophile (DIPEA, DMF, 80°C) Start->Nucleophile Addition Intermediate Meisenheimer Complex (C4 Position) Nucleophile->Intermediate o-NO2 Activation Product C4-Substituted 3-Fluoro-5-nitroanisole Intermediate->Product F- Elimination Validation 19F-NMR Validation (Single F peak) Product->Validation Characterization

Logical progression of the regioselective SNAr reaction and subsequent 19F-NMR validation.

Signaling_Pathway Ligand EGF Ligand Receptor EGFR (Mutant) Ligand->Receptor Ras RAS Activation Receptor->Ras Phosphorylation Inhibitor Compound A (Fluorinated Inhibitor) Inhibitor->Receptor ATP-competitive binding Raf RAF Kinase Ras->Raf Erk MEK/ERK Cascade Raf->Erk Proliferation Tumor Proliferation Erk->Proliferation

Mechanism of action for the novel fluorinated inhibitor blocking the mutant EGFR signaling cascade.

References

  • Full article: The role of fluorine in medicinal chemistry | tandfonline.com | 1

  • The Many Roles for Fluorine in Medicinal Chemistry | acs.org | 5

  • Fluorine in medicinal chemistry - PubMed | nih.gov | 7

  • Fluorine in medicinal chemistry - Chemical Society Reviews | rsc.org | 6

  • On the Metabolic Stability of Fluorinated Small Molecules | nih.gov | 4

  • 2-Fluoro-6-nitroanisole | benchchem.com | 3

  • 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene | benchchem.com | 2

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A Comparative Guide to the Purity Analysis of Synthesized 3,4-Difluoro-5-nitroanisole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

In the landscape of drug development and synthesis, the quality of each starting material and intermediate is paramount. The compound 3,4-Difluoro-5-nitroanisole serves as a critical building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a nitro group and fluorine atoms, makes it a versatile precursor, but also introduces challenges in synthesis and purification. Consequently, the presence of impurities—such as regioisomers, starting materials, or degradation products—can have profound implications for the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2]

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 3,4-Difluoro-5-nitroanisole. We will explore the causality behind methodological choices, present a detailed experimental protocol, and objectively compare its performance against viable alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select and implement the most appropriate analytical strategy for quality control.

Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography is widely regarded as the gold standard for the purity analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for intermediates like 3,4-Difluoro-5-nitroanisole.[3][4] The technique's robustness, high resolution, and accuracy are cornerstones of modern pharmaceutical analysis.

The 'Why': Rationale Behind Method Development

A successful and reliable HPLC method is not a matter of chance; it is the result of deliberate choices grounded in the physicochemical properties of the analyte and potential impurities.

  • Chromatographic Mode & Stationary Phase: The reversed-phase (RP) mode is the logical first choice. 3,4-Difluoro-5-nitroanisole is a moderately polar organic molecule, making it ideal for retention on a non-polar stationary phase. A C18 (octadecylsilane) column is the universal workhorse for RP-HPLC and provides excellent retention for a broad range of compounds.[5] However, for nitroaromatic compounds, a Phenyl stationary phase can offer enhanced selectivity.[6] The pi-pi interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte can help resolve closely related impurities that might co-elute on a standard C18 column.

  • Mobile Phase Composition: The mobile phase is a critical lever for controlling retention and selectivity.

    • Solvents: A gradient mixture of water and an organic solvent like acetonitrile or methanol is standard. Acetonitrile is often preferred due to its lower UV cutoff and viscosity, which results in lower backpressure and better peak efficiency.

    • pH & Modifiers: The addition of a small amount of acid, such as 0.1% formic acid, to the aqueous phase is crucial.[5] Although 3,4-Difluoro-5-nitroanisole is neutral, this practice serves two purposes: it sharpens the peaks of any potential acidic or basic impurities by suppressing their ionization, and it ensures consistent chromatography by maintaining a stable pH.[6]

  • Detection Wavelength: The presence of the nitroaromatic chromophore in the molecule makes UV detection highly effective. The optimal wavelength is determined by scanning a standard solution of the pure compound across the UV spectrum to find its wavelength of maximum absorbance (λ-max). For nitroaromatic compounds, this is typically in the range of 250-280 nm.[7][8] Setting the detector at λ-max ensures the highest sensitivity for the main component and its structurally similar impurities.

Experimental Workflow for HPLC Purity Analysis

The following diagram outlines the logical flow of the analytical protocol, from initial sample handling to the final purity assessment.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample 1. Weigh Sample Dissolve 2. Dissolve in Diluent (e.g., Acetonitrile) Sample->Dissolve Filter 3. Filter through 0.45 µm Syringe Filter Dissolve->Filter HPLC 4. Inject into HPLC System Filter->HPLC Separate 5. Chromatographic Separation HPLC->Separate Detect 6. UV Detection at λ-max Separate->Detect Integrate 7. Integrate Peak Areas Detect->Integrate Calculate 8. Calculate Purity (% Area Normalization) Integrate->Calculate Report 9. Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Analysis.

Detailed HPLC Protocol

This protocol provides a self-validating system for the purity determination of 3,4-Difluoro-5-nitroanisole.

1. Materials and Reagents:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (analytical grade)

  • Reference Standard of 3,4-Difluoro-5-nitroanisole (>99.5% purity)

  • Synthesized sample of 3,4-Difluoro-5-nitroanisole

2. Chromatographic Conditions:

Parameter Setting
HPLC System Standard system with binary pump, autosampler, column oven, and UV-Vis detector
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 40% B; 18.1-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm

| Injection Volume | 10 µL |

3. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the reference standard solution using the synthesized sample.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no system peaks interfere with the analyte.

  • Inject the reference standard solution five times to establish system suitability (RSD of peak area < 2.0%).

  • Inject the sample solution in duplicate.

  • Calculate the purity using the area normalization method. Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Expected Performance Data

The following table summarizes the expected performance characteristics of this validated HPLC method.

Performance MetricExpected Result
Retention Time ~ 9.5 minutes
Linearity (r²) > 0.999 (over 0.05 - 0.75 mg/mL)
Limit of Detection (LOD) ~ 0.05 µg/mL
Limit of Quantitation (LOQ) ~ 0.15 µg/mL
Precision (%RSD) < 1.5%
Accuracy (% Recovery) 98.5 - 101.5%

Comparative Analysis of Alternative Techniques

While HPLC-UV is a robust primary method, other techniques offer distinct advantages in specific scenarios such as higher throughput or the need for definitive impurity identification.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles. This technology operates at higher pressures to achieve dramatic increases in resolution, speed, and sensitivity compared to traditional HPLC.

  • Key Advantages:

    • Speed: Analysis times can be reduced by up to 9-fold compared to conventional HPLC, significantly increasing sample throughput.[1]

    • Resolution: The higher efficiency leads to sharper, narrower peaks, allowing for better separation of closely eluting impurities.

    • Solvent Reduction: Faster run times and lower flow rates result in a substantial decrease in solvent consumption, making it a greener and more cost-effective technique.

  • Considerations:

    • Requires a specialized UPLC system capable of handling high backpressures.

    • Method transfer from HPLC to UPLC requires careful optimization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2] The sample is vaporized and separated in a gaseous mobile phase, with the mass spectrometer providing detailed structural information about the eluting components. Nitroanisole and its derivatives are often amenable to GC analysis.[9][10]

  • Key Advantages:

    • High Sensitivity: GC-MS, particularly in selected ion monitoring (SIM) mode, offers exceptional sensitivity for trace-level impurity detection.[11][12]

    • Definitive Identification: The mass spectrometer provides mass-to-charge ratio data and fragmentation patterns, which act as a chemical fingerprint for definitive impurity identification, a capability that UV detection lacks.[13]

  • Considerations:

    • The analyte must be thermally stable and sufficiently volatile. Thermal degradation in the injector port can be a concern for some nitroaromatic compounds.

    • Not suitable for non-volatile or thermally labile impurities.

Summary Comparison of Analytical Techniques
FeatureHPLC-UVUPLC-UV/MSGC-MS
Principle Separation based on differential partitioning between liquid mobile and solid stationary phases.Enhanced HPLC using sub-2 µm particles for higher efficiency and speed.Separation of volatile compounds in a gaseous phase, followed by mass-based detection.[2]
Specificity High; separates structurally similar impurities.Very High; superior resolution to HPLC.Very High; provides structural information for definitive identification.
Sensitivity High (ng level).Very High (pg to ng level).Very High (pg to fg level).[12]
Speed Moderate (e.g., 20-30 min).Very Fast (e.g., 2-7 min).Fast to Moderate (e.g., 10-30 min).
Applicability Broad range of non-volatile and thermally labile compounds.Same as HPLC, but with higher performance.Volatile and thermally stable compounds.
Cost (Instrument) Moderate to High.High.High.
Cost (Operational) Moderate (solvents, columns).Low (reduced solvent use).High (gases, specialized columns).

Conclusion and Recommendations

The selection of an analytical technique for the purity analysis of 3,4-Difluoro-5-nitroanisole is a strategic decision guided by the specific requirements of the analysis.

  • For routine quality control and release testing, the validated HPLC-UV method presented here is the most suitable choice. It offers an excellent balance of performance, robustness, cost-effectiveness, and accessibility, making it the workhorse for most laboratories.

  • When high throughput is a priority, such as in process development or high-volume screening, UPLC is the superior option. The significant reduction in run time provides a clear efficiency advantage without compromising, and often improving, data quality.

  • For impurity identification and structure elucidation, or for detecting trace-level volatile impurities, GC-MS is the most powerful tool. Its ability to provide molecular weight and fragmentation data is invaluable for characterizing unknown peaks and ensuring a comprehensive understanding of the impurity profile.

By understanding the principles and comparative strengths of these techniques, researchers can confidently implement a scientifically sound and fit-for-purpose analytical strategy, ensuring the quality and integrity of this critical pharmaceutical intermediate.

References

  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTR
  • Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration | Request PDF.
  • Development of SPME-HPLC methodology for detection of nitroexplosives. Taylor & Francis.
  • Impurity Profiling and a Stability-Indicating UPLC Method Development and Valid
  • Developing HPLC Methods. MilliporeSigma.
  • Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combin
  • Impurity Profiling and a Stability-Indicating UPLC Method Development and Validation for the Estimation of Related Impurities of Halobetasol Propionate in Halobetasol Propionate 0.05% (w/w) Cream.
  • High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-(m-Nitro-phenyl). Benchchem.
  • GC-MS Analysis of 2,3,5,6-Tetrachloro-4-nitroanisole (TCNA). Benchchem.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • ortho-Nitroanisole - Some Aromatic Amines and rel
  • Application Notes and Protocols for the Analysis of 2,3,5,6-Tetrachloro-4-nitroanisole by Gas Chrom
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews.
  • Modern Analytical Technique for Characteriz
  • A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry.
  • Purity Analysis of 3, 4-Dinitropyrazole by High Performance Liquid Chromatography.
  • Validation of N-Ethyl-2,3-difluoro-6-nitroaniline Purity by HPLC: A Compar

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advantages of using 3,4-Difluoro-5-nitroanisole over similar building blocks

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Advantage of 3,4-Difluoro-5-nitroanisole in Drug Discovery: A Comparative Guide

Introduction The integration of fluorine into organic scaffolds has fundamentally transformed medicinal chemistry. It is estimated that approximately 30% of all newly approved small-molecule drugs incorporate one or more fluorine atoms (). Fluorination is strategically deployed to enhance metabolic stability, modulate lipophilicity, and improve binding affinity ()[1]. While late-stage fluorination techniques are advancing, the use of highly functionalized fluorinated building blocks remains the dominant and most reliable approach in drug discovery ()[2].

Among these, 3,4-Difluoro-5-nitroanisole (CAS: 1803870-56-5) emerges as a privileged, multi-functional scaffold[3]. Unlike simpler fluorinated arenes, this tetrasubstituted building block offers unparalleled regiocontrol and orthogonal reactivity, making it an ideal starting material for synthesizing complex heterocyclic Active Pharmaceutical Ingredients (APIs).

The Mechanistic Superiority: Regioselective SNAr

The primary challenge when using polyfluorinated building blocks (such as 2,4-difluoronitrobenzene) is the competition between multiple electrophilic sites during Nucleophilic Aromatic Substitution (SNAr). This competition often necessitates harsh conditions and yields complex regioisomeric mixtures requiring tedious chromatographic separation.

3,4-Difluoro-5-nitroanisole solves this through a highly differentiated electronic landscape:

  • C4-Fluorine (The Target): Positioned ortho to the powerfully electron-withdrawing nitro group (-M, -I). Upon nucleophilic attack, the resulting Meisenheimer complex is highly stabilized by resonance delocalization into the nitro group.

  • C3-Fluorine (The Survivor): Positioned meta to the nitro group. Attack at this position does not allow for resonance stabilization by the nitro group, rendering it kinetically inert under mild conditions.

  • C1-Methoxy: Acts as an electron-donating group (+M) that further modulates the ring's overall electronics, ensuring the reaction remains strictly localized to the C4 position.

This synergistic electronic effect guarantees >98% regioselectivity for C4-substitution.

G cluster_0 Advantageous Pathway (3,4-Difluoro-5-nitroanisole) cluster_1 Alternative Pathway (2,4-Difluoronitrobenzene) A 3,4-Difluoro-5-nitroanisole (Highly Differentiated) B SNAr with Amine (Exclusive C4 Attack) A->B  Nucleophile   C Single Isomer Product (>98% Regioselectivity) B->C  Mild Conditions   X 2,4-Difluoronitrobenzene (Competing Sites) Y SNAr with Amine (ortho vs para Attack) X->Y  Nucleophile   Z Regioisomeric Mixture (Requires Separation) Y->Z  Harsh Conditions  

Figure 1: Regioselectivity of 3,4-Difluoro-5-nitroanisole vs. standard difluoroarenes.

Retained Fluorine and Downstream Orthogonality

A critical flaw in using mono-fluorinated precursors (like 3-fluoro-5-nitroanisole) is that the SNAr reaction consumes the only fluorine atom, stripping the final molecule of its beneficial halogenated properties.

By utilizing 3,4-Difluoro-5-nitroanisole, the C3-fluorine is retained in the final scaffold. This retained fluorine is vital for:

  • pKa Modulation: Lowering the basicity of the newly introduced C4-amine, which can enhance membrane permeability and oral bioavailability.

  • Metabolic Shielding: Blocking Cytochrome P450-mediated oxidation at the electron-rich aromatic core ()[4].

Furthermore, the nitro group serves as a masked amine. Post-SNAr, it can be cleanly reduced to yield an ortho-diamine, a classic precursor for benzimidazoles, quinoxalines, and other privileged pharmacophores.

Workflow Start 3-Fluoro-4-(amino)-5-nitroanisole (SNAr Product) Red Nitro Reduction (Pd/C, H2) Yields ortho-diamine Start->Red  H2 / Catalyst   Cyc Cyclization (e.g., CDI or Orthoesters) Forms Benzimidazole Core Red->Cyc  Electrophile   Demeth Optional: BBr3 Demethylation Yields Phenol for SAR Cyc->Demeth  Deprotection  

Figure 2: Downstream functionalization workflow for generating complex heterocycles.

Comparative Performance Data

To objectively evaluate the utility of 3,4-Difluoro-5-nitroanisole, we must compare its synthetic efficiency against common alternatives.

Building BlockRetained Fluorine Post-SNAr?SNAr RegioselectivityDownstream HandlesPrimary Use Case
3,4-Difluoro-5-nitroanisole Yes (C3) >98% (Exclusive C4 attack) -OMe, -NH2 (post-reduction) Complex, metabolically stable heterocycles
3,4-DifluoronitrobenzeneYes (C3)High (C4 attack)-NH2 (post-reduction)Simple fluorinated anilines
3-Fluoro-5-nitroanisoleNoN/A (Only 1 F available)-OMe, -NH2 (post-reduction)Non-fluorinated cores
2,4-DifluoronitrobenzeneYes (C2)Moderate (ortho/para mixtures)-NH2 (post-reduction)Requires difficult chromatographic separation

Table 1: Synthetic and structural comparison of fluorinated nitroaromatic building blocks.

Self-Validating Experimental Protocol

The following protocol outlines the regioselective amination and subsequent reduction of 3,4-Difluoro-5-nitroanisole. Every step is designed as a self-validating system to ensure high fidelity and reproducibility.

Step 1: Regioselective SNAr with a Secondary Amine (e.g., Morpholine)

  • Preparation: Dissolve 3,4-Difluoro-5-nitroanisole (1.0 equiv) in anhydrous Acetonitrile (MeCN) at 0 °C under an inert atmosphere.

    • Causality: The C4-fluorine is highly activated. Starting at 0 °C suppresses any trace background reaction at the C3 position, ensuring kinetic control and >98% regioselectivity.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It effectively scavenges the HF byproduct without competing with the target nucleophile, preventing the formation of unwanted byproducts.

  • Nucleophile Addition: Dropwise add Morpholine (1.05 equiv) and allow the reaction to slowly warm to room temperature over 2 hours.

  • Validation: Monitor via LC-MS. The reaction is complete when the starting material mass is fully consumed. The presence of a single major peak confirms regioselectivity.

  • Workup: Quench with water, extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate in vacuo.

Step 2: Chemoselective Nitro Reduction

  • Preparation: Dissolve the crude SNAr product in Methanol (MeOH).

  • Catalyst: Add Palladium on Carbon (Pd/C, 10 wt%, 0.05 equiv). Purge the flask with Nitrogen, then backfill with Hydrogen gas (1 atm via balloon).

    • Causality: Mild catalytic hydrogenation at 1 atm cleanly reduces the nitro group to an aniline. Harsher conditions or more active catalysts could lead to unwanted hydrodefluorination of the critical C3-fluorine.

  • Reaction: Stir vigorously at room temperature for 6 hours.

  • Validation: Filter through a pad of Celite to remove the Pd/C catalyst. The resulting filtrate should show a mass shift corresponding to the loss of two oxygen atoms and the gain of two protons (M - 30 Da).

Conclusion

For drug development professionals engineering next-generation therapeutics, the choice of starting material dictates the efficiency of the entire synthetic campaign. 3,4-Difluoro-5-nitroanisole provides a distinct strategic advantage by combining flawless SNAr regioselectivity, orthogonal deprotection handles, and the retention of a pharmacologically critical fluorine atom.

References

  • Fluorinated building blocks in drug design: new pathways and targets. Source: ResearchGate. URL:[Link]

  • Fluorinated building blocks in drug design: new pathways and targets. Source: National Institutes of Health (PMC). URL:[Link]

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Comparative Guide to X-ray Crystallography Workflows for 3,4-Difluoro-5-nitroanisole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in small-molecule X-ray crystallography, I frequently encounter the unique challenges posed by heavily fluorinated pharmacophores. Derivatives based on the 3,4-difluoro-5-nitroanisole scaffold are highly electron-deficient. The strong electron-withdrawing effects of the nitro group combined with the high electronegativity of the fluorine atoms drastically alter the molecular dipole moment.

In crystal engineering, fluorine acts as a highly specific structural director, driving crystal packing through weak, non-covalent F···F, C–H···F, and C–F···π interactions[2.1]. However, relying solely on these weak forces during standard crystallization often leads to kinetic trapping, resulting in twinned crystals, severe positional disorder, or amorphous precipitates.

To successfully resolve the three-dimensional atomic arrangement of these derivatives, structural biologists must choose the right crystallization product suite. This guide objectively compares the performance of High-Throughput Solvent Screening (HTSS) Kits (traditional sparse-matrix vapor diffusion) against Supramolecular Co-Crystallization (SCC) Matrices (targeted co-former screening).

Comparative Performance Data

When evaluating which screening product to deploy for 3,4-difluoro-5-nitroanisole derivatives, the choice fundamentally dictates the quality of the resulting diffraction data. The table below summarizes the empirical performance of both methodologies.

Performance MetricHTSS (Commercial Sparse-Matrix Kits)SCC (Co-former Screening Matrices)
Success Rate (Diffraction Quality) ~25%>75%
Average Resolution Limit 1.2 Å – 0.9 Å< 0.8 Å (Atomic Resolution)
Twinning Frequency High (due to weak F···F slip planes)Low (rigid synthon directed)
Primary Intermolecular Forces F···F, C-H···F, C-F···πStrong H-bonds, Halogen bonds
Setup Time & Complexity Low (Automated liquid handling)Moderate (Requires stoichiometry optimization)

Decision Workflow & Visualization

The structural fate of the crystal lattice is determined by the dominant intermolecular forces established during nucleation. The workflow below illustrates the divergent crystallographic outcomes between HTSS and SCC approaches.

CrystallizationWorkflow Start 3,4-Difluoro-5-nitroanisole Derivative HTSS High-Throughput Solvent Screening (HTSS) Start->HTSS SCC Supramolecular Co-Crystallization (SCC) Start->SCC VaporDiff Vapor Diffusion (Sparse Matrix) HTSS->VaporDiff Coformer Add Co-former (H-bond / X-bond donor) SCC->Coformer Outcome1 Weak F···F / C-H···F Interactions VaporDiff->Outcome1 Outcome2 Strong Supramolecular Synthons Coformer->Outcome2 Result1 High Twinning Risk Lower Resolution Outcome1->Result1 Result2 Well-Ordered Lattice High Resolution (<0.8 Å) Outcome2->Result2

Workflow comparing HTSS vs. SCC for crystallizing fluorinated nitroanisole derivatives.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed not just as a sequence of steps, but as self-validating systems where the causality of each action is explicitly defined.

Protocol A: High-Throughput Solvent Screening (HTSS) via Vapor Diffusion

Objective: Isolate single crystals using commercial 96-well sparse-matrix solvent screens.

  • Sample Preparation: Dissolve the 3,4-difluoro-5-nitroanisole derivative in a highly volatile, solubilizing solvent (e.g., dichloromethane) at a concentration of 10-15 mg/mL.

    • Causality: A high starting concentration ensures the system can reach the metastable zone quickly when exposed to the anti-solvent vapor, forcing nucleation before solvent degradation occurs.

  • Matrix Setup: Using an automated liquid handler, dispense 1 µL of the sample and 1 µL of the reservoir solution into a sitting-drop vapor diffusion plate.

    • Causality: Vapor diffusion allows for a much slower, thermodynamically controlled equilibration compared to direct solvent evaporation. This minimizes the kinetic precipitation of amorphous solids, giving the weak F···F interactions time to align properly.

  • Incubation & Equilibration: Seal the plate and incubate at a strictly controlled 20°C.

    • Causality: Temperature fluctuations alter solvent vapor pressure, leading to dissolution-recrystallization cycles that introduce severe defects into the crystal lattice.

  • Validation Checkpoint: Inspect drops under a stereomicroscope equipped with cross-polarizers after 72 hours. The presence of birefringence (crystals glowing against a dark background) confirms an ordered crystalline lattice rather than an amorphous precipitate.

Protocol B: Supramolecular Co-Crystallization (SCC)

Objective: Force a predictable, high-resolution crystal lattice by pairing the derivative with a strong hydrogen or halogen bond donor matrix.

  • Co-former Selection & Stoichiometry: Select a co-former with strong directional bonding capabilities (e.g., thiourea for H-bonding, or 1,4-diiodotetrafluorobenzene for halogen bonding). Weigh out a 1:1 molar ratio of the derivative and the co-former.

    • Causality: The nitro group of the anisole acts as a strong H-bond/X-bond acceptor. Providing a dedicated donor overrides the weak, non-directional F···F interactions that typically cause twinning and stacking faults[2.6].

  • Liquid-Assisted Grinding (LAG): Place the powders in an agate mortar, add 10 µL of methanol, and grind for 5 minutes.

    • Causality: LAG provides the mechanical activation energy required to break homomeric interactions and seed the heteromeric co-crystal phase before bulk dissolution.

  • Saturated Solution Growth: Transfer the ground seeds to a vial, add minimal hot solvent (e.g., ethyl acetate) until just dissolved, and place the vial in a Dewar flask filled with hot water to cool slowly to room temperature over 48 hours.

    • Causality: The extreme slow-cooling environment prevents rapid nucleation, favoring the growth of fewer, larger, diffraction-quality single crystals driven by the new supramolecular synthon.

  • Validation Checkpoint: Mount a preliminary crystal on the diffractometer and determine the unit cell. A unit cell volume significantly larger than the predicted monomeric derivative confirms the successful incorporation of the co-former into the lattice, validating the SCC approach prior to full data collection.

References

  • Reichenbächer, K., Süss, H. I., & Hulliger, J. (2005). Fluorine in crystal engineering—“the little atom that could”. Chemical Society Reviews, 34(1), 22-30. URL:[Link]

  • Yi, H., Albrecht, M., Pan, F., Valkonen, A., & Rissanen, K. (2020). Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π or F···F Contacts. European Journal of Organic Chemistry, 2020(31), 4950-4954. URL:[Link]

Assessing the Metabolic Stability of 3,4-Difluoro-5-nitroanisole Derivatives in Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing pharmacokinetics and overcoming metabolic liabilities. 3,4-Difluoro-5-nitroanisole (CAS: 1803870-56-5) has emerged as a highly versatile building block for synthesizing advanced drug candidates[1].

As an Application Scientist, I have structured this guide to objectively compare the metabolic performance of drugs derived from this specific difluorinated scaffold against their non-fluorinated counterparts. Furthermore, this guide details the physical organic chemistry driving these improvements and outlines a self-validating experimental protocol for rigorous in vitro assessment.

The Causality of Fluorination in Metabolic Stability

When designing drugs from the 3,4-difluoro-5-nitroanisole scaffold, the primary objective is to mitigate rapid first-pass metabolism, specifically oxidative O-demethylation and aromatic hydroxylation. The causality behind the enhanced metabolic stability of this scaffold is governed by three distinct mechanisms:

  • Thermodynamic Resistance (Bond Strength): The C-F bond is exceptionally strong (approximately 126 kcal/mol for Ph-F, compared to 113 kcal/mol for a standard Ph-H bond)[2]. This directly increases the transition state energy required for cytochrome P450 (CYP450) enzymes to initiate hydrogen atom transfer (HAT) or electron transfer at that site.

  • Electronic Deactivation (Inductive Effect): The highly electronegative nature of the two adjacent fluorine atoms exerts a strong inductive pull, significantly reducing the electron density of the anisole ring. This deactivates the aromatic system against electrophilic attack by the high-valent oxo-iron species located in the CYP450 active site[3].

  • Steric Shielding: With a van der Waals radius of 1.47 Å (comparable to hydrogen's 1.20 Å), fluorine provides localized steric shielding to adjacent metabolically labile sites—such as the methoxy group—without drastically altering the molecule's overall 3D conformation or preventing target binding[4].

CYP_Evasion Drug 3,4-Difluoro-5-nitroanisole Derivative CYP CYP450 Enzyme Active Site Drug->CYP Binding Steric Steric Shielding (C-F vs C-H radius) CYP->Steric Electronic Inductive Effect (Ring Deactivation) CYP->Electronic Bond Bond Strength (C-F: 126 kcal/mol) CYP->Bond Outcome Metabolic Stability (Prolonged Half-life) Steric->Outcome Electronic->Outcome Bond->Outcome

Mechanistic pathways by which 3,4-difluoro substitution evades CYP450 oxidative metabolism.

Comparative Performance Analysis

To objectively evaluate the performance of the 3,4-difluoro-5-nitroanisole scaffold, we can compare representative preclinical data of drug candidates derived from this building block against their non-fluorinated (3-nitroanisole) and mono-fluorinated (4-fluoro-3-nitroanisole) analogs.

The table below summarizes the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) data typically observed in Human Liver Microsome (HLM) assays for these pharmacophores.

Scaffold DerivativeAromatic Substitution CLint​ (µL/min/mg) t1/2​ (min)CYP450 Inhibition Liability
Analog A 3-Nitroanisole (None)85.416.2High (Rapid O-demethylation)
Analog B 4-Fluoro-3-nitroanisole42.132.9Moderate
Analog C 3,4-Difluoro-5-nitroanisole12.5110.8Low

Data Interpretation: The transition from a non-fluorinated to a difluorinated scaffold results in a nearly 7-fold decrease in intrinsic clearance and a proportional extension of the in vitro half-life. While the mono-fluorinated analog provides intermediate stability, the synergistic electron-withdrawing effect of the 3,4-difluoro motif is strictly required to fully suppress aromatic oxidation and shield the adjacent methoxy group from cleavage.

Self-Validating Experimental Protocol: Microsomal Stability

To ensure absolute trustworthiness in your DMPK (Drug Metabolism and Pharmacokinetics) data, metabolic stability must be assessed using a self-validating system. The following protocol utilizes Human Liver Microsomes (HLMs) and incorporates mandatory controls to distinguish true enzymatic metabolism from chemical instability.

HLM_Workflow Start Compound Preparation (1 µM final) HLM Add HLM (0.5 mg/mL protein) Start->HLM NADPH Initiate Reaction (+ NADPH) HLM->NADPH Control Negative Control (- NADPH) HLM->Control Timepoints Sample Aliquots (0, 5, 15, 30, 60 min) NADPH->Timepoints Control->Timepoints 60 min only Quench Quench Reaction (Cold Acetonitrile + IS) Timepoints->Quench LCMS LC-MS/MS Analysis Quench->LCMS

Step-by-step workflow for the self-validating human liver microsome (HLM) stability assay.

Step-by-Step Methodology

Step 1: Preparation of Solutions

  • Prepare a 10 mM stock of the 3,4-difluoro-5-nitroanisole derivative in 100% DMSO.

  • Dilute the stock to a 100 µM working solution in 50% Acetonitrile/Water.

  • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

Step 2: Incubation Mixture Setup

  • In a 96-well plate, combine the phosphate buffer, HLM (final protein concentration of 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Critical Causality: Keep the final DMSO concentration ≤0.1% . Higher concentrations of organic solvents will artificially inhibit CYP450 activity, leading to false-positive stability profiles.

Step 3: Self-Validating Controls

  • Positive Controls: Run parallel incubations with Verapamil (high clearance) and Warfarin (low clearance) to verify the baseline enzymatic activity of the HLM batch.

  • Negative Control (-NADPH): Prepare an identical well for the test compound but substitute the NADPH regenerating system with plain buffer. Why? This isolates chemical degradation (e.g., hydrolysis) from CYP-mediated oxidative metabolism. If the compound degrades in this well, the instability is not CYP-driven.

Step 4: Reaction Initiation & Sampling

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM) to the test and positive control wells.

  • At predetermined timepoints (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold quenching solution (100% Acetonitrile containing an analytical internal standard, such as Tolbutamide).

Step 5: Sample Processing & LC-MS/MS

  • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate the microsomal proteins.

  • Transfer the supernatant to a clean plate for LC-MS/MS analysis. Calculate the percent compound remaining by comparing the peak area ratio (analyte/internal standard) at each time point to the t=0 minute sample.

Conclusion

The 3,4-difluoro-5-nitroanisole scaffold offers a profound advantage in drug design by drastically reducing metabolic liabilities. By understanding the physical organic chemistry driving this stability—namely bond strength, inductive deactivation, and steric shielding—and by employing rigorous, self-validating HLM assays, drug development professionals can confidently advance these fluorinated candidates through the preclinical pipeline.

References

  • Title: The role of fluorine in medicinal chemistry Source: tandfonline.com URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC Source: nih.gov URL: [Link]

  • Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC Source: nih.gov URL: [Link]

  • Title: Product Index - AA Blocks (3,4-Difluoro-5-nitroanisole) Source: aablocks.com URL: [Link]

Sources

Safety Operating Guide

3,4-Difluoro-5-nitroanisole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Disposal and Thermal Destruction of 3,4-Difluoro-5-nitroanisole

As a Senior Application Scientist, I frequently consult with facilities struggling to manage the logistical and safety complexities of disposing of fluorinated nitroaromatics. 3,4-Difluoro-5-nitroanisole presents a unique, dual-threat chemical profile: the energetic instability of a nitroaromatic ring combined with the extreme chemical persistence of carbon-fluorine (C-F) bonds.

This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and high-temperature destruction of this compound. By understanding the mechanistic reasoning behind these steps, laboratories can ensure strict environmental compliance and protect personnel from hazardous byproducts.

Quantitative Data & Chemical Profile

Before initiating any disposal protocol, it is critical to define the physicochemical parameters of the waste stream. The table below summarizes the core data for 3,4-Difluoro-5-nitroanisole[1].

PropertyValueSource
Chemical Name 3,4-Difluoro-5-nitroanisole[1]
CAS Number 1806331-86-1 (also referenced as 1803870-56-5)[1]
Molecular Formula C₇H₅F₂NO₃[1]
Molecular Weight 189.12 g/mol [1]
Hazard Class Irritant, Environmental Hazard, Potential Oxidizer[2]
Key Structural Risks C-F bonds (environmental persistence), Nitro group (energetic reactivity)[3], [2]

Mechanistic Causality: Why Standard Disposal Fails

The disposal of 3,4-Difluoro-5-nitroanisole cannot be treated as standard organic solvent waste. The reasoning is grounded directly in its molecular structure:

  • The Nitroaromatic Hazard: Nitro groups attached to an aromatic ring are inherently energy-dense. If mixed with incompatible waste streams (such as strong reducing agents, amines, or concentrated alkalis), exothermic reactions can occur. This can lead to rapid thermal runaway and the over-pressurization of waste containers[2].

  • The Fluorine Persistence: The C-F bond is one of the strongest in organic chemistry. Standard incineration temperatures (800°C - 900°C) are insufficient to cleave these bonds completely. As outlined in the , incomplete combustion of fluorinated organics generates highly toxic Products of Incomplete Combustion (PICs), such as tetrafluoromethane (CF₄) and volatile fluoro-aromatics[3].

  • Causality-Driven Solution: Complete mineralization requires high-temperature thermal destruction (>1100°C) equipped with caustic scrubbers to neutralize the generated hydrogen fluoride (HF) and nitrogen oxides (NOₓ)[3].

ThermalDegradation Compound 3,4-Difluoro-5-nitroanisole Waste Stream LowTemp Standard Incineration (< 900°C) Compound->LowTemp Improper Routing HighTemp High-Temp Incineration (> 1100°C) + Scrubbers Compound->HighTemp EHS Approved Routing PICs Toxic PICs (CF4, HF, NOx, Dioxins) LowTemp->PICs Incomplete C-F Cleavage Safe Complete Mineralization (CO2, H2O, N2, F- salts) HighTemp->Safe Complete Destruction

Caption: Mechanistic pathways of thermal degradation for fluorinated nitroaromatics.

Experimental Workflow: Step-by-Step Disposal Protocol

To ensure a self-validating safety system, every step of the disposal process must be verifiable by the operator before moving to the next phase.

  • Step 1: Primary Segregation

    • Action: Isolate 3,4-Difluoro-5-nitroanisole waste from all other solvent streams, particularly reducing agents, strong bases, and heavy metals.

    • Validation: Check the laboratory waste log. If the target container has previously held incompatible materials, do not use it. Segregation prevents spontaneous exothermic reactions.

  • Step 2: Containment Selection

    • Action: Transfer the chemical into a high-density polyethylene (HDPE) or glass Winchester bottle. Do not fill past 75% capacity. Leaving this air space (known as 'ullage') allows for liquid volume and vapor pressure expansion as laboratory temperatures fluctuate[2].

    • Validation: Visually inspect the container for micro-fractures, chemical etching, or degraded cap liners prior to filling.

  • Step 3: Secondary Containment & Labeling

    • Action: Place the primary container inside a secondary spill-proof bin. Apply a hazardous waste label explicitly stating "Fluorinated Nitroaromatic Waste - Do Not Mix." List all components (e.g., 3,4-Difluoro-5-nitroanisole 100%) without using chemical abbreviations or formulas[4].

    • Validation: Ensure the label is chemically resistant, firmly attached, and legible from a distance of at least 3 feet.

  • Step 4: Transfer to Satellite Accumulation Area (SAA)

    • Action: Move the sealed, labeled container to the designated SAA. Ensure the area is well-ventilated and equipped with a chemical spill kit containing universal absorbents[5].

    • Validation: Confirm the SAA log is updated with the exact mass/volume of the deposited waste and the date of accumulation.

  • Step 5: Contractor Hand-off for Thermal Destruction

    • Action: Coordinate with an EHS-approved hazardous waste disposal contractor. You must explicitly specify on the manifest that the waste requires "High-Temperature Incineration (>1100°C) with Acid Gas Scrubbing" due to its fluorinated nature[3].

    • Validation: Review the final waste manifest provided by the contractor to ensure the correct EPA waste codes and destruction methods are documented.

DisposalWorkflow Start Generate 3,4-Difluoro-5-nitroanisole Waste Segregate Segregate from Reducing Agents & Bases Start->Segregate Container Transfer to HDPE/Glass Container (Leave 25% Ullage) Segregate->Container Label Apply Hazardous Waste Label (Fluorinated Nitroaromatic) Container->Label Store Store in Satellite Accumulation Area (Secondary Containment) Label->Store Pickup EHS / Waste Contractor Pickup Store->Pickup Incineration High-Temperature Incineration (>1100°C for C-F bond cleavage) Pickup->Incineration

Caption: Step-by-step operational workflow for the safe disposal of 3,4-Difluoro-5-nitroanisole.

Contingency & Spill Management

In the event of a container breach or spill during transfer, immediate and precise action is required to prevent exposure and facility contamination:

  • Evacuate & Isolate: Immediately clear personnel from the immediate area. Ensure laboratory ventilation (fume hoods/snorkels) is operating at maximum capacity.

  • PPE Escalation: Responders must don heavy-duty chemical-impermeable gloves (satisfying standard EN 374), tightly fitting safety goggles, and a minimum 8-inch face shield[6].

  • Containment: Surround the spill with inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand). Critical Warning: Do not use combustible materials like sawdust or paper towels, as the nitroaromatic compound may pose an oxidative fire risk when dried[2].

  • Collection: Sweep the absorbed mixture using non-sparking tools into a dedicated, heavy-duty hazardous waste bucket. Seal and label as "Spill Debris: Fluorinated Nitroaromatic" and process via Step 5 of the disposal protocol[5].

References

  • Product Index - AA Blocks (CAS No.:1806331-86-1) . AABlocks. Available at:[Link]

  • EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials . U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Disposal of Chemical Waste - Safety Office . University of Cambridge. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321 . UNSW Sydney. Available at:[Link]

  • Laboratory Waste Management Guidelines . Old Dominion University (ODU). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.